Product packaging for Meglumine indomethacinate(Cat. No.:CAS No. 36798-16-0)

Meglumine indomethacinate

Cat. No.: B1215094
CAS No.: 36798-16-0
M. Wt: 553 g/mol
InChI Key: SJJDQBHMURCZDA-WZTVWXICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meglumine indomethacinate is a chemical complex of indomethacin and meglumine, designed to enhance the solubility of the parent compound for research applications . Indomethacin is a well-characterized nonsteroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory, analgesic, and antipyretic properties . Its primary mechanism of action involves the potent and non-selective inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2 . These enzymes are responsible for the synthesis of prostaglandins, which are key lipid mediators of pain, fever, and the inflammatory response . By suppressing prostaglandin production, indomethacin provides a powerful tool for researchers studying inflammatory pathways and pain mechanisms in various experimental models. In a research context, this compound is particularly valuable for investigating acute painful and inflammatory conditions . Its solubility profile makes it suitable for preparing formulations for in vitro and in vivo studies focused on areas such as renal colic, post-operative pain, and cancer-related pain . Beyond its classical anti-inflammatory effects, indomethacin has also been investigated for its potential antiviral properties and its ability to modulate other biological targets, such as the CB1 cannabinoid receptor, offering additional avenues for scientific exploration . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H33ClN2O9 B1215094 Meglumine indomethacinate CAS No. 36798-16-0

Properties

CAS No.

36798-16-0

Molecular Formula

C26H33ClN2O9

Molecular Weight

553 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C19H16ClNO4.C7H17NO5/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;1-8-2-4(10)6(12)7(13)5(11)3-9/h3-9H,10H2,1-2H3,(H,22,23);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

SJJDQBHMURCZDA-WZTVWXICSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O.CNCC(C(C(C(CO)O)O)O)O

Other CAS No.

36798-16-0

Synonyms

meglumine indomethacinate

Origin of Product

United States

Chemical Synthesis and Structural Modifications of Meglumine Indomethacinate

Synthetic Methodologies for Indomethacin (B1671933) Precursors

The synthesis of meglumine (B1676163) indomethacinate first requires the efficient production of its active pharmaceutical ingredient, indomethacin. The core of indomethacin's structure is a substituted indole (B1671886) ring.

Optimization of Reaction Conditions and Catalytic Systems

The synthesis of indomethacin has evolved from traditional methods to more efficient catalytic systems. The Fischer indole synthesis is a classic method for creating the indole core of indomethacin. researchgate.net This reaction typically involves the condensation of a substituted phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. researchgate.net For indomethacin, 4-methoxyphenylhydrazine is a common starting material. nih.gov

Modern synthetic strategies often employ transition metal catalysts, such as palladium, to improve yield and efficiency. Palladium(II) catalysts, including PdCl2, Pd(OAc)2, and others, have been used to facilitate the C-H functionalization and cyclization reactions necessary to form the indole structure. google.comCurrent time information in Bangalore, IN. These catalytic systems can offer milder reaction conditions and greater functional group tolerance compared to traditional methods. Current time information in Bangalore, IN. For instance, a palladium-catalyzed one-pot reaction of N-Ts or -Ms 2-iodoanilines and propargylic bromides has been shown to be a highly efficient route to producing indoles of pharmaceutical importance. msdvetmanual.com

The choice of base and solvent is also critical in optimizing these reactions. Bases such as sodium carbonate (Na2CO3), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3) are often used in these catalytic cycles. google.com

Development of Efficient Synthetic Routes for Indomethacin Backbone

The traditional synthesis of indomethacin, while effective, can be lengthy. A common route begins with the reaction of 4-methoxyphenyl (B3050149) hydrazine (B178648) with methyl levulinate to form a phenylhydrazone, which then undergoes a Fischer indole synthesis to create the indole ring. researchgate.net The subsequent acylation of the indole nitrogen with 4-chlorobenzoyl chloride and hydrolysis of the methyl ester yields indomethacin. researchgate.net

More contemporary and efficient routes have been developed to streamline this process. Scientists at Merck devised a two-step synthesis that involves coupling the chlorobenzamide group to a modified aryl hydrazine before the indole-forming step, which eliminates the need for a carboxylate protecting group. researchgate.net This approach utilizes a β-sulfonate modified aryl hydrazine, which directs the acylation to the desired α-position. researchgate.net

Another innovative approach involves a palladium-catalyzed cyclization of N-(2-allylphenyl) benzamide (B126) to form the substituted N-benzoylindole intermediate in a single step. Current time information in Bangalore, IN. This method has demonstrated high selectivity and good to excellent yields for a broad range of substrates. Current time information in Bangalore, IN. Furthermore, a one-pot synthesis has been developed that combines sequential allene (B1206475) synthesis and cyclization, providing an efficient entry to the indomethacin scaffold. msdvetmanual.com

Table 1: Comparison of Synthetic Routes to Indomethacin Backbone

Synthetic Route Key Reaction Catalyst/Reagents Advantages Reference
Traditional Synthesis Fischer Indole Synthesis 4-methoxyphenyl hydrazine, methyl levulinate, acid catalyst Well-established method researchgate.net
Merck's Modern Synthesis α-Acylation of arylhydrazine β-sulfonate modified aryl hydrazine, pyridine Fewer steps, improved yield researchgate.net
Palladium-Catalyzed Cyclization C-H functionalization of N-(2-allylphenyl)benzamide Pd(II) catalyst High selectivity, broad substrate scope Current time information in Bangalore, IN.
Sequential Allene Synthesis and Cyclization Pd(0)-catalyzed coupling and azapalladation Pd(0) catalyst, N-Ts or -Ms 2-iodoanilines, propargylic bromides Highly efficient, one-pot reaction msdvetmanual.com

Salt Formation Chemistry of Meglumine with Indomethacin

The formation of meglumine indomethacinate is a straightforward acid-base reaction that significantly improves the solubility of indomethacin.

Principles of Acid-Base Reaction for this compound Synthesis

This compound is formed through the reaction of the acidic indomethacin with the basic meglumine. researchgate.net Indomethacin possesses a carboxylic acid group, which can donate a proton, while meglumine, an N-methyl-D-glucamine, has a secondary amine group that acts as a proton acceptor. researchgate.net This proton transfer results in the formation of a salt, with the carboxylate of indomethacin and the protonated amine of meglumine. The general principle of salt formation suggests that a pKa difference greater than three between the acid and base will favor salt formation. google.com Indomethacin has a pKa of 4.5, and while the pKa of meglumine is not explicitly stated in the provided results, it is a basic compound capable of forming stable salts with acidic drugs. google.comdrugfuture.com

Influence of Solvent Systems on Salification Yield and Purity

The choice of solvent is crucial for the successful synthesis and crystallization of this compound. A patent for the preparation of N-methylglucamine indomethacinate describes a process where indomethacin is dissolved in acetone. google.com An aqueous solution of N-methylglucamine is then added, followed by more acetone. google.com The mixture is cooled to initiate precipitation of the crystalline salt. google.com The resulting crystals are then separated, washed with the ketone solvent (acetone), and dried. google.com This method suggests that a mixture of a water-miscible organic solvent and water is effective for the salification process, allowing for the dissolution of both reactants and the subsequent precipitation of the salt. The use of a ketone solvent like acetone, diethylketone, or methyl ethyl ketone is mentioned as preferable. google.com

Design and Synthesis of Novel this compound Derivatives and Analogs

The development of new derivatives and analogs of this compound can be approached by modifying either the indomethacin or the meglumine moiety. The primary goal of such modifications is often to enhance therapeutic efficacy or alter pharmacokinetic properties.

While direct synthesis of novel this compound derivatives is not extensively detailed in the provided search results, the synthesis of various indomethacin derivatives is well-documented. These derivatives often involve modifications at the N-acyl group, the indole ring, or the carboxylic acid group. researchgate.netjocpr.comnih.gov For example, amide derivatives of indomethacin have been synthesized by reacting the carboxylic acid group with different amines using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). jocpr.com These synthesized amide derivatives could, in principle, be designed to include a secondary acidic proton that could then react with meglumine to form a novel salt.

Furthermore, the general applicability of forming meglumine salts with NSAIDs is demonstrated by a patent that describes the creation of water-soluble salts of various NSAIDs, including acetylsalicylic acid, fenbufen, and naproxen (B1676952), with meglumine. google.com This suggests that newly synthesized acidic derivatives of indomethacin could likely be converted to their meglumine salts to improve solubility.

The design of such novel derivatives would focus on creating new chemical entities that retain the anti-inflammatory properties of indomethacin while potentially offering advantages in terms of selectivity for cyclooxygenase (COX) enzymes or having altered metabolic profiles. The synthesis would first involve the preparation of the indomethacin analog, followed by the standard acid-base reaction with meglumine in a suitable solvent system to yield the novel this compound derivative.

Rational Design Strategies for Enhanced Pharmacological Profiles in Preclinical Models

The rational design of indomethacin analogs is a key strategy to improve their pharmacological profiles. This approach involves targeted modifications of the indomethacin scaffold to enhance its interaction with specific biological targets while minimizing off-target effects.

One prominent strategy involves designing analogs with increased selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). researchgate.netresearchgate.net This is desirable because COX-1 inhibition is associated with gastrointestinal toxicity, a common side effect of traditional NSAIDs like indomethacin. tandfonline.com Design strategies to achieve this include:

Modification of the Carboxylic Acid Group: Replacing the carboxylic acid moiety of indomethacin can prevent the formation of a salt bridge with Arg120 in the active site of COX-1, thereby reducing its inhibition. researchgate.net

Ring Extension: Extending the indole ring of indomethacin can create bulkier molecules that are less likely to fit into the narrower hydrophobic channel of the COX-1 active site. researchgate.net

Introduction of a Methylsulfonyl Group: Adding a methylsulfonyl (SO2Me) group can enhance interactions with the polar side pocket of the COX-2 active site, which is crucial for selective inhibition. researchgate.nettandfonline.com

Another rational design approach targets other enzymes involved in inflammatory and disease processes, such as aldo-keto reductase 1C3 (AKR1C3). Indomethacin is a known inhibitor of AKR1C3, an enzyme implicated in castrate-resistant prostate cancer. nih.gov Researchers have developed indomethacin analogs with modifications at the p-chlorobenzoyl group, the 5'-OCH3 group, and the acetic acid side chain to create selective AKR1C3 inhibitors that lack significant COX inhibitory activity. nih.gov

Furthermore, hybrid molecules have been rationally designed by combining the indole moiety of indomethacin with other pharmacologically active scaffolds, such as imidazolone. This approach aims to leverage the biological activities of both moieties to create hybrid compounds with enhanced anti-inflammatory and analgesic properties and an improved safety profile. ecu.edu

Preclinical evaluation of these rationally designed analogs often involves in vitro enzyme inhibition assays and in vivo models of inflammation and pain. For instance, the anti-inflammatory activity of new indomethacin derivatives has been assessed using the carrageenan-induced rat paw edema test. tandfonline.com

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Selected Indomethacin Analogs

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
Indomethacin 0.63 11.63 0.055
Analog 10d >100 1.65 >60.6
Analog 10e >100 2.58 >38.7
Analog 10f >100 8.58 >11.6

Data sourced from in vitro studies on newly synthesized N-substituted indole derivatives as indomethacin analogs. tandfonline.com

Synthesis of Indomethacinate Conjugates (e.g., Nitric Oxide-Releasing Derivatives)

The synthesis of indomethacin conjugates is a promising strategy to develop prodrugs with improved properties. This involves covalently linking indomethacin to another molecule, such as a nitric oxide (NO) donor, a phospholipid, or a targeting moiety.

Nitric Oxide-Releasing Conjugates: A significant focus has been on creating nitric oxide-releasing derivatives of indomethacin. nih.govresearchgate.netmdpi.comnih.govscispace.com The rationale behind this approach is that NO has gastroprotective effects, which can counteract the gastric damage caused by indomethacin's inhibition of prostaglandin (B15479496) synthesis. tandfonline.com These hybrid molecules are designed to inhibit COX enzymes while simultaneously releasing NO. researchgate.net

The synthesis of these conjugates typically involves modifying the carboxylic acid group of indomethacin to attach a linker containing a nitrate (B79036) ester, which serves as the NO-donating moiety. researchgate.nettandfonline.comacs.org For example, new NO-releasing indomethacin derivatives have been synthesized incorporating 1,3,4-oxadiazole-2-thiol (B52307) or 1,3-thiazolidine-4-one scaffolds. nih.govresearchgate.netmdpi.com

Other Conjugates: Indomethacin has also been conjugated with other molecules to enhance its therapeutic potential for various applications:

Phospholipid Conjugates: Synthesis of indomethacin-phospholipid conjugates has been explored for developing nanosystems for cancer treatment. nih.gov These conjugates have shown enhanced antiproliferative effects against cancer cell lines compared to free indomethacin. nih.gov

Porphyrin and Chlorin Conjugates: For applications in photodynamic therapy of cancer, porphyrin- and chlorin-indomethacin conjugates have been synthesized. rsc.org

D-Glucosamine Conjugates: Ester and amide conjugates of indomethacin with D-glucosamine have been prepared with the aim of reducing ulcerogenic potential and improving bioavailability for the treatment of osteoarthritis. ccspublishing.org.cn

Sulfonamide Conjugates: Conjugates of indomethacin with 4-aminobenzenesulfonamide have been synthesized and evaluated for their pharmacological activity. uobaghdad.edu.iq

The synthesis of these conjugates often employs techniques like 'click' chemistry, which allows for the efficient and specific joining of molecular building blocks. mdpi.com

Table 2: Examples of Synthesized Indomethacin Conjugates and their Intended Application

Conjugate Type Example Conjugated Moiety Intended Application/Benefit
Nitric Oxide-Releasing Nitrate ester via various linkers Reduced gastrointestinal toxicity
Phospholipid Phosphatidylcholine Cancer therapy, nanosystems
Photosensitizer Porphyrin, Chlorin Photodynamic therapy of cancer
Amino Sugar D-Glucosamine Osteoarthritis treatment, reduced ulcerogenicity
Sulfonamide 4-aminobenzenesulfonamide Anti-inflammatory agent

This table summarizes information from various studies on indomethacin conjugates. tandfonline.comnih.govccspublishing.org.cnuobaghdad.edu.iq

Development of Indomethacinate Analogs with Modified Structural Features

The development of indomethacin analogs with modified structural features is a broad area of research aimed at understanding structure-activity relationships (SAR) and discovering compounds with improved therapeutic properties. researchgate.net Modifications have been explored at various positions of the indomethacin molecule.

Modifications at the C-2 and C-3 Positions: The 2'-methyl and 3'-acetic acid groups on the indole ring are known to be important for COX inhibition. nih.gov Researchers have synthesized analogs where these groups are modified or their positions are reversed. nih.govacs.org For example, 2'-des-methyl-indomethacin analogs have been created, which generally show reduced potency as AKR1C3 inhibitors compared to indomethacin. nih.govacs.org In another class of analogs, the acetic acid side chain at C-3 is replaced with an alkyl group, and an aliphatic acid group is introduced at the C-2 position. nih.govacs.org

Modifications at the N-1 Position: The p-chlorobenzoyl group at the N-1 position is also a site for modification. For instance, replacing this group with other aroyl moieties can influence the compound's activity and selectivity.

Modifications at the C-5 Position: The 5-methoxy group is another key feature of the indomethacin structure. Its replacement with other substituents has been investigated to modulate the drug's properties.

Ring-Extended Analogs: A strategy to improve COX-2 selectivity involves the synthesis of ring-extended analogs of indomethacin. This approach aims to create molecules that are too large to bind effectively to the COX-1 active site. researchgate.net

A Chinese patent describes a three-step synthesis method for indomethacin and its analogs starting from an indole molecule, which allows for the direct introduction of various substituents at the C-2, C-3, and N-1 positions, facilitating the generation of diverse analogs for structure-activity relationship studies. google.compatsnap.com

Table 3: Classification of Indomethacin Analogs Based on Structural Modifications

Class Structural Modification Rationale/Observed Effect
Class I Modifications on the p-chlorobenzoyl group, 5'-OCH3 group, or esterification/amidation of the carboxylic acid. To develop selective AKR1C3 inhibitors. nih.gov
Class II 2'-des-methyl-indomethacin analogs. Generally results in less potent and selective AKR1C3 inhibitors. nih.govacs.org
Class III Reversal of the aliphatic acid and alkyl groups at the C-2 and C-3 positions. To explore the impact on AKR1C3 inhibition. nih.govacs.org
Ring-Extended Analogs Extension of the indole ring system. To enhance COX-2 selectivity by creating steric hindrance for COX-1 binding. researchgate.net

This table is based on the classification used in studies developing indomethacin analogs as AKR1C3 inhibitors. nih.govacs.org

Stereochemical Considerations in Indomethacinate Synthesis

While indomethacin itself is not chiral, the synthesis of its derivatives can introduce chiral centers, making stereochemistry an important consideration. The biological activity of such derivatives can be highly dependent on their stereochemical configuration.

One example of stereochemical considerations in the synthesis of indomethacin derivatives is the stereoselective synthesis of β-lactams. A study reported the [2+2] cycloaddition of an in situ generated indomethacinyl ketene (B1206846) with aromatic imines. researchgate.net This reaction led to the formation of only the trans-β-lactam isomer in a stereospecific manner. researchgate.net This highlights how the reaction conditions and the nature of the reactants can control the stereochemical outcome of the synthesis.

The stereochemistry of the meglumine component of this compound is also defined. Meglumine is D-glucitol in which the hydroxyl group at position 1 is substituted by a methylamino group. Its specific stereoisomeric form is (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol.

Although the core indomethacin molecule is achiral, the introduction of chiral centers in its analogs necessitates careful stereochemical control during synthesis and characterization, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

Advanced Analytical Methodologies for Meglumine Indomethacinate Research

Chromatographic Techniques for Compound Analysis and Quantification

Chromatography remains a cornerstone for the separation and quantification of meglumine (B1676163) indomethacinate and its related substances. The distinct chemical properties of indomethacin (B1671933) (an acidic drug) and meglumine (a sugar alcohol) necessitate tailored chromatographic approaches.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of indomethacin and meglumine, and its principles are directly applicable to meglumine indomethacinate. researchgate.net The development of a robust HPLC method for this compound involves the simultaneous or separate determination of the two components.

For the analysis of the indomethacin moiety, reversed-phase HPLC is common. A simple, rapid, and sensitive HPLC technique for the analysis of total and free indomethacin in plasma has been described, which is suitable for pharmacokinetic studies. nih.gov Such methods often utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier. nih.gov

The analysis of meglumine by HPLC can be more challenging due to its lack of a strong UV chromophore. Several approaches have been developed, including derivatization prior to analysis or the use of specialized columns and detectors. researchgate.netnih.gov One effective method involves the use of an ion-pairing reagent, such as octane-1-sulfonic acid, in the mobile phase with a C18 column, allowing for the quantification of meglumine in solid dosage forms. researchgate.netnih.gov Refractive Index Detection (RID) or a Diode Array Detector (DAD) can be employed for this purpose. researchgate.netnih.gov

A mixed-mode stationary phase column, such as Primesep 100, can retain and analyze meglumine using a simple isocratic mobile phase of water, acetonitrile, and sulfuric acid. sielc.com This method is compatible with mass spectrometry (MS), evaporative light scattering detection (ELSD), and charged aerosol detection (CAD). sielc.com A similar mixed-mode approach has been successfully applied to the simultaneous analysis of flunixin (B1672893) and meglumine. sielc.com

Table 1: Example HPLC Method Parameters for Meglumine and Indomethacin Analysis

ParameterMethod for MeglumineMethod for Indomethacin
Column Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) researchgate.netnih.govC18 column nih.gov
Mobile Phase Mobile phase with octane-1-sulfonic acid researchgate.netnih.govNot specified nih.gov
Detector RID or DAD researchgate.netnih.govNot specified nih.gov
Sample Volume Not specified50 µL (capillary samples) nih.gov
Detection Limit Not specified20 ng/mL nih.gov
Precision Not specifiedCV less than 7% between-batch nih.gov
Elution Time Not specifiedWithin 12 minutes nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Separations

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times, which are beneficial for high-throughput screening and quality control. chromatographyonline.comgrowingscience.com While specific UHPLC methods for this compound are not extensively documented, the principles of UHPLC are readily applicable. The use of sub-2 µm particle columns allows for more efficient separations. chromatographyonline.com For instance, a multi-product SE-UHPLC platform method has been developed for the characterization of bispecific monoclonal antibodies, demonstrating the power of this technique for complex biopharmaceutical analysis. chromatographyonline.com A UHPLC-UV method has also been successfully developed for the simultaneous determination of seven monosaccharides, showcasing its utility for carbohydrate analysis, which is relevant to the meglumine component. mdpi.com

Gas Chromatography (GC) Applications in Related Volatile Analysis

Gas Chromatography (GC) is typically employed for the analysis of volatile and thermally stable compounds. While this compound itself is not suitable for direct GC analysis due to its low volatility and thermal lability, GC-MS can be a valuable tool for the analysis of volatile synthetic intermediates or degradation products. For example, GC-MS has been used in the analysis of essential oils where indomethacinate meglumine was used as a reference substance. netjournals.org

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and purity assessment of this compound.

Mass Spectrometry (MS) for Identification and Quantitative Analysis in Research Samples

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and quantification of this compound. LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) has been used for the analysis of related compounds like flunixin meglumine. scientificlabs.co.uk A liquid chromatography with single quadrupole mass spectrometry method has been developed for the quantitative determination of indomethacin in maternal plasma and urine. nih.gov This method utilized an in-source fragmentation on a single quadrupole mass spectrometer with an electrospray ionization source in positive mode. nih.gov The quantification was performed in the selected ion monitoring (SIM) mode, targeting specific ions for indomethacin and its internal standard. nih.gov

Table 2: Example LC-MS Method Parameters for Indomethacin Analysis

ParameterValue
Mass Spectrometer Single quadrupole with ESI source nih.gov
Ionization Mode Positive nih.gov
Monitored Ions (m/z) 139 for indomethacin, 143 for d4-indomethacin (IS) nih.gov
Capillary Voltage 4.0 kV nih.gov
Cone Voltage 55 V nih.gov
Source Temperature 95°C nih.gov
Desolvation Temperature 200°C nih.gov
Linearity Range (Plasma) 14.8 to 2.97×10³ ng/mL nih.gov
Linearity Range (Urine) 10.5 to 4.21×10³ ng/mL nih.gov
Accuracy 90% to 108% nih.gov
Precision (RSD) < 8% for intra- and inter-day assays nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, allowing for the confirmation of the individual indomethacin and meglumine moieties and the nature of their salt formation. In a study of indomethacin complexes, solid-state ¹⁵N-NMR spectra were used to classify the indomethacin meglumine complex as a salt. jst.go.jp The stoichiometry of such complexes can be determined using ¹H-NMR spectra. jst.go.jp Furthermore, NMR can be used to assess the purity of the compound by detecting the presence of impurities or residual solvents. The ¹H NMR spectrum of meglumine shows characteristic signals that can be identified in the spectrum of the salt. researchgate.net Similarly, the ¹H NMR spectrum of diclofenac-meglumine shows distinct regions for the meglumine cation, which can be used to study its chemical environment. researchgate.net

Infrared (IR) and UV/Visible (UV/Vis) Spectroscopy for Compound Verification

Spectroscopic techniques are fundamental in the verification of pharmaceutical compounds such as this compound. Infrared (IR) and Ultraviolet/Visible (UV/Vis) spectroscopy serve as powerful tools for confirming the identity and structural integrity of the compound in research settings.

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of indomethacin, the active pharmaceutical ingredient part of this compound, displays several characteristic absorption bands that confirm its structure. kmu.edu.tw The presence of the carboxylic acid carbonyl (C=O) group is identified by a strong peak around 1716 cm⁻¹. kmu.edu.tw Another distinct carbonyl absorption at approximately 1692 cm⁻¹ corresponds to the amide group within the indole (B1671886) ring system. kmu.edu.tw The aromatic carbon-carbon (C-C) stretching vibrations of the indole and chlorobenzoyl rings are observed in the 1625-1575 cm⁻¹ and 1479 cm⁻¹ regions. kmu.edu.tw Furthermore, the ether linkage (C-O) in the methoxy (B1213986) group is confirmed by bands in the 1261-1223 cm⁻¹ range. kmu.edu.tw The meglumine component contributes broad absorptions from its multiple hydroxyl (-OH) groups, typically seen in the 3500-3200 cm⁻¹ region, and C-N stretching from the amine group around 1250-1000 cm⁻¹. actamedicamarisiensis.ro The final spectrum of this compound is a superposition of the spectra of the two individual components, confirming the presence of both the indomethacin anion and the meglumine cation.

UV/Vis spectroscopy is employed to analyze chromophores, the parts of a molecule that absorb light in the UV or visible regions. For this compound, the chromophore is entirely within the indomethacin moiety, as meglumine itself does not significantly absorb UV light above 230 nm. ingentaconnect.com The indomethacin structure, with its conjugated system of aromatic rings and carbonyl groups, exhibits strong UV absorbance. nih.gov In analytical methods such as High-Performance Liquid Chromatography (HPLC), the detection wavelength for indomethacin is often set around 226 nm to achieve high sensitivity. nih.gov The position of the maximum absorbance (λmax) can be influenced by the solvent, but it provides a characteristic value for quantitative analysis and identity confirmation. nih.gov

Table 1: Spectroscopic Data for this compound Verification

Technique Component Feature Characteristic Absorption
Infrared (IR)IndomethacinCarboxylic Acid C=O~1716 cm⁻¹
Infrared (IR)IndomethacinAmide C=O~1692 cm⁻¹
Infrared (IR)IndomethacinAromatic C-C1625-1575 cm⁻¹, 1479 cm⁻¹
Infrared (IR)IndomethacinEther C-O1261-1223 cm⁻¹
Infrared (IR)MeglumineO-H Stretch3500-3200 cm⁻¹ (broad)
UV/VisibleIndomethacinConjugated System (λmax)~226 nm

Electrophoretic Techniques in Pharmaceutical Research

Electrophoretic techniques offer high-efficiency separations for charged molecules and are valuable tools in pharmaceutical research. These methods separate analytes based on their differential migration rates in an electric field, providing an orthogonal approach to liquid chromatography for purity assessment and identity profiling. rsc.org

Capillary Electrophoresis (CE) for Purity and Identity Profiling

Capillary Electrophoresis (CE) is a powerful analytical technique for assessing the purity and identity of pharmaceutical compounds, including this compound. rsc.org Its high resolving power and minimal sample consumption make it ideal for research applications. A particularly effective mode of CE for this purpose is Micellar Electrokinetic Chromatography (MEKC), which allows for the separation of both charged and neutral analytes. uliege.beresearchgate.net

In the analysis of indomethacin, MEKC has been successfully developed to separate the parent drug from its key impurities. uliege.be The method utilizes a background electrolyte (BGE) containing a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration. uliege.be This forms micelles that act as a pseudo-stationary phase. Analytes partition between the aqueous buffer and the hydrophobic interior of the micelles based on their hydrophobicity, while also migrating based on their electrophoretic mobility. uobaghdad.edu.iq

A validated MEKC method for indomethacin impurity profiling employed a fused silica (B1680970) capillary and a BGE composed of a phosphate (B84403) buffer at a specific pH containing SDS. uliege.be This setup enabled the baseline separation of indomethacin from known impurities, such as 4-chlorobenzoic acid and 5-methoxy-2-methyl-3-indoleacetic acid, in under 10 minutes. uliege.be The method demonstrated sufficient sensitivity to quantify impurities at levels compliant with regulatory guidelines (e.g., 0.05%). uliege.be Such a method is invaluable for monitoring the purity of new research batches of this compound, ensuring that the impurity profile is well-characterized.

Table 2: Example of a MEKC Method for Indomethacin Impurity Profiling

Parameter Condition
Technique Micellar Electrokinetic Chromatography (MEKC)
Capillary Fused Silica (e.g., 50 µm i.d.)
Background Electrolyte 20 mmol/L Phosphate Buffer with 58 mmol/L SDS
pH 7.57
Applied Voltage 30 kV
Detection Diode-Array Detector (DAD) at 224 nm
Analysis Time < 10 minutes
Separated Impurities 4-chlorobenzoic acid, 5-methoxy-2-methyl-3-indoleacetic acid

Immunochemical Assays for this compound Detection

Immunochemical assays, which are based on the highly specific binding between an antibody and an antigen, provide sensitive and selective methods for the detection and quantification of compounds like this compound in various research contexts. These assays are particularly useful when high throughput or rapid screening is required.

Development of Enzyme-Linked Immunosorbent Assays (ELISA) for Research Purposes

An Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for the sensitive detection of indomethacin for research purposes. The development of such an assay relies on producing antibodies that can specifically recognize the indomethacin molecule. Since small molecules like indomethacin are not immunogenic on their own, they must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA), to create an immunogen. This process involves covalently linking indomethacin to the protein, which can then be used to immunize animals (e.g., rabbits) to elicit an antibody response.

The most common format for small molecule detection is the indirect competitive ELISA. In this setup, a coating antigen (e.g., indomethacin conjugated to a different protein like ovalbumin) is immobilized on the surface of a 96-well microtiter plate. The sample containing indomethacin is then added to the wells along with a limited amount of the specific anti-indomethacin antibody. The free indomethacin in the sample competes with the immobilized indomethacin for binding to the antibody. After an incubation period, the plate is washed, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody captured on the plate. A chromogenic substrate is then added, and the resulting color development is inversely proportional to the concentration of indomethacin in the sample. Research has shown that such an ELISA for indomethacin can achieve a very low detection limit, making it suitable for trace analysis.

Table 3: Performance Characteristics of a Research ELISA for Indomethacin

Parameter Value
Assay Format Indirect Competitive ELISA
Concentration Range 0.01 - 10 ng/mL
IC₅₀ Value 0.10 - 0.25 ng/mL
Detection Limit (DL) ~0.01 ng/mL
Key Cross-Reactivity Acemetacin (92.3%)

Immunochromatographic Strip Assays for Rapid Screening in Research Settings

For rapid, on-site screening in research environments, an immunochromatographic strip assay (also known as a lateral flow assay) offers a simple and fast alternative to ELISA. These single-use devices provide a qualitative or semi-quantitative result within minutes without the need for complex equipment. researchgate.net

The principle of the strip assay for indomethacin is based on a competitive format. A typical strip consists of a sample pad, a conjugate pad, a nitrocellulose membrane with a test line and a control line, and an absorbent pad. The conjugate pad contains a colloidal gold-antibody probe, which is a specific anti-indomethacin antibody labeled with gold nanoparticles. The test line on the membrane is coated with an indomethacin-protein conjugate. When a liquid sample is applied to the sample pad, it flows along the strip by capillary action. If indomethacin is present in the sample, it binds to the gold-labeled antibody, preventing it from binding to the indomethacin conjugate at the test line. Consequently, a high concentration of indomethacin in the sample results in a weak or absent test line. If the sample is negative for indomethacin, the gold-labeled antibody binds to the test line, producing a visible colored line. The control line, which is coated with a secondary antibody, should always appear, confirming the strip is functioning correctly. Studies have demonstrated that a highly sensitive immunochromatographic assay for indomethacin can be developed with a visual detection limit in the sub-ng/mL range.

Table 4: Characteristics of a Rapid Immunochromatographic Strip Assay for Indomethacin

Parameter Value/Description
Assay Principle Competitive Lateral Flow
Detection Probe Colloidal Gold-Antibody Conjugate
Visual Detection Limit 0.1 ng/mL
Assay Time < 10 minutes
Application Rapid screening of liquid samples

Impurity Profiling and Stability-Indicating Methods for Research Batches

Impurity profiling is a critical component of pharmaceutical research and development, ensuring the quality and consistency of drug substance batches. A stability-indicating analytical method is an assay that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. nih.gov For this compound, this involves monitoring impurities arising from both the indomethacin and meglumine components.

Forced degradation studies are performed to identify the likely degradation products of indomethacin under various stress conditions, including hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. nih.gov The primary degradation pathway for indomethacin is hydrolysis of the amide bond, which yields 4-chlorobenzoic acid and 5-methoxy-2-methyl-3-indoleacetic acid. These two compounds are the most significant degradation products and must be monitored in stability studies. Research has shown that indomethacin is unstable under acidic, alkaline, and oxidative conditions, with significant degradation observed. nih.gov

In addition to the degradation products of the active moiety, impurities originating from the synthesis of meglumine must also be considered. Since meglumine is derived from glucose, potential impurities include residual reducing sugars and other nitrogen-containing by-products. A comprehensive impurity profiling method for this compound should therefore be capable of separating and quantifying degradation products of indomethacin as well as potential impurities from the meglumine counter-ion. Stability-indicating methods, typically based on RP-HPLC, are developed and validated to achieve this, ensuring that all significant impurities are resolved from the main compound peak. nih.gov

Table 5: Known Impurities and Degradation Products for this compound Research Batches

Impurity Name Origin Formation Condition
4-Chlorobenzoic acidIndomethacin DegradationHydrolysis (Acidic, Basic)
5-Methoxy-2-methyl-3-indoleacetic acidIndomethacin DegradationHydrolysis (Acidic, Basic)
Reducing Sugars (e.g., Glucose)Meglumine SynthesisStarting Material Impurity
Nitrogen By-productsMeglumine SynthesisSynthesis Impurity
Oxidative DegradantsIndomethacin DegradationOxidation (e.g., H₂O₂)

Method Qualification and Validation in Preclinical Analytical Chemistry

The qualification and validation of bioanalytical methods are indispensable for ensuring the reliability, reproducibility, and accuracy of data generated during preclinical research of pharmaceutical compounds like this compound. who.intich.org These processes demonstrate that an analytical procedure is suitable for its intended purpose. fda.goveuropa.eu The validation is conducted in accordance with stringent guidelines set forth by regulatory bodies such as the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). ich.orgfda.gov

Method development is the initial phase that aims to establish the fundamental parameters of the analytical procedure, including the choice of analytical technique, reference standards, calibration curve, and quality control samples. who.intasiapharmaceutics.info This is followed by a comprehensive validation process that assesses various performance characteristics of the method. ich.org For this compound, this would typically involve the quantification of the active moiety, indomethacin, in biological matrices.

Key parameters evaluated during the validation of a bioanalytical method for this compound would include specificity, linearity, accuracy, precision, sensitivity, and stability. asiapharmaceutics.info

Specificity and Selectivity

Specificity is the ability of the method to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample, such as impurities, degradation products, or matrix components. asiapharmaceutics.info For this compound, the method must be able to distinguish and quantify indomethacin without interference from endogenous substances in the biological matrix (e.g., plasma, tissue homogenates) or from the meglumine salt component and any potential related substances. who.int In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), selectivity is assessed by monitoring for interfering peaks at the retention time of the analyte and its internal standard. nih.gov

Linearity

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a specified range. nih.gov A linear relationship is typically evaluated by analyzing a series of calibration standards at different concentrations. For instance, in the validation of an LC-MS/MS method for indomethacin in rat plasma, linearity was established over a concentration range of 0.51 to 25.5 ng/mL. nih.gov The linearity is generally confirmed if the correlation coefficient (r) or coefficient of determination (R²) is close to 1. researchgate.net

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted reference value. asiapharmaceutics.info It is determined by replicate analysis of samples containing known amounts of the analyte. The accuracy is often expressed as the percentage of recovery. For bioanalytical methods, the mean accuracy should typically be within ±15% of the nominal concentration, except at the lower limit of quantification (LLOQ), where it should be within ±20%. researchgate.net In a study validating a method for indomethacin, the accuracy was not explicitly stated in percentage terms but was within acceptable limits according to FDA guidelines. nih.gov

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. asiapharmaceutics.info It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). nih.gov For the analysis of indomethacin in rat plasma, the intra-day precision ranged from 1.00% to 10.2%, and the inter-day precision was between 5.88% and 9.80%. nih.gov Generally, the RSD should not exceed 15%, except at the LLOQ where it should not exceed 20%. researchgate.net

Sensitivity

The sensitivity of a bioanalytical method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. asiapharmaceutics.info For the LC-MS/MS method for indomethacin, the LLOQ was established at 0.51 ng/mL. nih.gov

Stability

Stability evaluations are conducted to ensure that the concentration of the analyte does not change during the various stages of sample handling and analysis. This includes the stability of the analyte in the biological matrix under different storage conditions (e.g., short-term at room temperature, long-term frozen) and the stability of the processed samples. asiapharmaceutics.info For example, in a preclinical study, hydroxyzine (B1673990) hydrochloride in an extracellular solution was found to be stable for at least 37 days when stored at 4-8°C and for at least 16 days at room temperature. nih.gov Similar stability studies would be essential for this compound to ensure the integrity of the samples from collection to analysis.

The table below summarizes typical validation parameters and acceptance criteria for the analysis of the active component, indomethacin, based on a representative preclinical study.

Validation ParameterSpecification/Acceptance CriteriaFinding from a Representative Study (Indomethacin in Rat Plasma) nih.gov
Linearity Range Correlation coefficient (r) or coefficient of determination (R²) ≥ 0.990.51 - 25.5 ng/mL
Lower Limit of Quantification (LLOQ) Analyte response is at least 5 times the blank response; Accuracy within ±20%; Precision (RSD) ≤ 20%0.51 ng/mL
Intra-day Precision (RSD) ≤ 15% (except at LLOQ)1.00% - 10.2%
Inter-day Precision (RSD) ≤ 15% (except at LLOQ)5.88% - 9.80%
Accuracy Mean value within ±15% of the nominal value (except at LLOQ)Met FDA guideline acceptance criteria
Recovery Consistent and reproducibleNot explicitly stated
Stability Within ±15% of the nominal concentrationNot explicitly stated in this study

The following table presents validation results for a high-performance liquid chromatography (HPLC) method developed for the determination of meglumine, which could be relevant for assessing the complete salt form.

Validation ParameterSpecification/Acceptance CriteriaFinding from a Representative Study (Meglumine) nih.govresearchgate.net
Linearity Range Correlation coefficient (r) ≥ 0.999Not explicitly stated in numerical range, but method was linear
Accuracy (% Recovery) 98.0% - 102.0%Within acceptable limits
Precision (Repeatability, RSD) ≤ 2.0%Within acceptable limits
Selectivity No interference from other componentsThe method was shown to be selective

Molecular and Cellular Pharmacodynamics of Meglumine Indomethacinate

Mechanisms of Cyclooxygenase (COX) Isozyme Modulation

The principal mechanism of action of meglumine (B1676163) indomethacinate is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid. frontiersin.orgwikipedia.org Prostaglandins are key mediators of inflammation, pain, and fever. wikipedia.orgnih.gov By blocking this pathway, meglumine indomethacinate reduces the production of these inflammatory mediators.

This compound, through its active indomethacin (B1671933) component, acts as a potent inhibitor of prostaglandin (B15479496) synthesis. nih.gov It competitively binds to the active site of COX enzymes, preventing the substrate, arachidonic acid, from being converted into prostaglandin H2 (PGH2), the precursor for various other prostaglandins and thromboxanes. frontiersin.orgdrugbank.com This inhibition of prostaglandin production in peripheral tissues is a cornerstone of its anti-inflammatory and analgesic properties. nih.gov

Indomethacin is a non-selective inhibitor of both COX-1 and COX-2 isoforms. frontiersin.orgnih.gov However, research indicates a greater selectivity for COX-1, the constitutive isoform involved in homeostatic functions, over COX-2, the isoform induced during inflammation. drugbank.com This preferential inhibition of COX-1 is a significant factor in the gastrointestinal side effects associated with the drug, as COX-1 is responsible for producing prostaglandins that protect the gastric mucosa. nih.gov In comparative studies using Lewis lung carcinoma cells, indomethacin demonstrated a potent antiproliferative effect at low concentrations (10-20 microM) that correlated with its inhibition of cellular cyclooxygenase activity. nih.gov

Table 1: Differential Cyclooxygenase Inhibition by Indomethacin

FeatureCOX-1COX-2Reference
Primary Role Constitutive, homeostatic functions (e.g., gastric protection, platelet function)Inducible, inflammatory response drugbank.com
Inhibition by Indomethacin Potent inhibitionInhibition nih.govdrugbank.com
Selectivity Greater selectivity for COX-1Lower selectivity compared to COX-1 drugbank.com

Investigation of Non-Prostaglandin Mediated Mechanisms of Action

Indomethacin has been shown to inhibit phospholipase A2 (PLA2), an enzyme responsible for releasing arachidonic acid from the cell membrane's phospholipids. drugbank.com By inhibiting PLA2, indomethacin can reduce the available substrate for COX enzymes, thereby further limiting prostaglandin synthesis. A study on rabbit polymorphonuclear leukocytes found that indomethacin inhibits PLA2 in a dose-dependent manner with a noncompetitive inhibition and an apparent Ki of 12 µM. nih.gov This inhibition was observed at low concentrations, suggesting it may be a relevant component of the drug's anti-inflammatory effects. nih.gov

Indomethacin can activate the double-stranded RNA-dependent protein kinase R (PKR), a key component of the innate immune response. nih.gov This activation occurs in an interferon and dsRNA-independent manner and leads to the rapid phosphorylation of the eukaryotic initiation factor-2 alpha (eIF2α). nih.gov Phosphorylation of eIF2α is a critical cellular stress response that leads to a shutdown of protein synthesis, which can inhibit viral replication. nih.gov This mechanism has been identified as a key part of indomethacin's antiviral activity. nih.gov The activation of PKR and subsequent eIF2α phosphorylation can also induce apoptosis. wikipedia.org

Recent studies have demonstrated that indomethacin can modulate lysosomal function and autophagic pathways, particularly in cancer cells. In gastric cancer cell lines, indomethacin was found to disrupt the autophagic flux by inducing lysosomal dysfunction. nih.gov This is characterized by a decrease in the acidity of lysosomes, which impairs their degradative capacity. nih.gov As a result, there is an accumulation of autophagic substrates like p62 and LC3-II. nih.gov By impairing autophagy, which can be a survival mechanism for cancer cells, indomethacin can increase their sensitivity to cytotoxic drugs. nih.gov

Table 2: Investigated Non-Prostaglandin Mediated Mechanisms of Indomethacin

MechanismKey FindingsAffected Cell Lines/SystemsReference
Phospholipase A2 (PLA2) Inhibition Noncompetitive inhibition with a Ki of 12 µM, reducing arachidonic acid availability.Rabbit polymorphonuclear leukocytes nih.gov
Protein Kinase R (PKR) Activation dsRNA-independent activation of PKR, leading to eIF2α phosphorylation and inhibition of protein synthesis.Human colon cancer cells, vesicular stomatitis virus-infected cells nih.gov
Lysosomal Dysfunction and Autophagy Modulation Decreased lysosomal acidity, disruption of autophagic flux, and accumulation of autophagic substrates.Gastric cancer cells (AGS), colonic epithelial cells (HT29) nih.gov

Modulation of Inflammatory Mediators and Pathways in Preclinical Cellular Models

The anti-inflammatory properties of this compound are rooted in its ability to modulate key inflammatory mediators and cellular pathways. As the salt of indomethacin, its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are critical for the synthesis of prostaglandins. ncats.ioncats.io Prostaglandins are potent lipid mediators that contribute significantly to inflammation, pain, and fever. ncats.ioncats.io By inhibiting their production, this compound effectively dampens the inflammatory cascade at a fundamental level. ncats.ioncats.io

Effects on Pro-inflammatory Cytokine and Chemokine Secretion

Preclinical research indicates that the components of this compound can influence the secretion of various pro-inflammatory cytokines and chemokines. While studies specifically on this compound are limited, research on indomethacin and meglumine individually provides insight into its potential activities.

High-dose meglumine has been observed to limit the secretion of pro-inflammatory cytokines from activated human THP-1 and murine RAW264.7 monocytes. nih.govresearchgate.net

Indomethacin has been shown to potently inhibit the release of prostaglandin E2 (PGE2) induced by interleukin-1α (IL-1α) in human synovial cells, with a reported half-maximal inhibitory concentration (IC50) of 5.5 ± 0.1 nM. nih.gov In studies using whole blood samples stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, indomethacin reduced the production of several key cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and the anti-inflammatory cytokine Interleukin-10 (IL-10). bio-rad-antibodies.com The inhibitory effect on IL-6 is thought to be mediated through the suppression of PGE2 synthesis. bio-rad-antibodies.com

Further studies on human monocyte-derived dendritic cells have demonstrated that indomethacin can affect cytokine production. nih.gov For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to diminish the secretion of IL-6, IL-10, and Tumor Necrosis Factor-alpha (TNF-α) from dendritic cells stimulated with Toll-like receptor (TLR) ligands. nih.gov

The inhibitory effects of indomethacin on cytokine production in different cellular models are summarized in the table below.

Cell TypeStimulusCytokine InhibitedIC50/ConcentrationReference
Human Synovial CellsIL-1αProstaglandin E2 (PGE2)5.5 ± 0.1 nM nih.gov
Human Whole BloodLPSIL-6, IL-1β, IL-1016 µg/ml bio-rad-antibodies.com
Human Whole BloodThrombinIL-6, IL-10Physiological concentrations bio-rad-antibodies.com

Impact on Cell Adhesion Molecule Expression

The expression of cell adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), on the surface of endothelial cells is a critical step in the inflammatory process, as it facilitates the adhesion and migration of leukocytes to the site of inflammation. nih.govrevespcardiol.orgnih.govresearchgate.net

In Vitro Pharmacological Characterization in Specific Cell-Based Assays

The pharmacological profile of this compound has been further characterized through various in vitro cell-based assays that assess its impact on cellular functions such as viability, proliferation, and response to inflammatory stimuli.

Analysis of Cellular Viability and Proliferation in Various Cell Lines

The effect of this compound's active component, indomethacin, on cellular viability and proliferation has been investigated in several cell lines, particularly in the context of cancer research.

In a study involving human uterine cervical cancer cell lines, SKG-2 and HKUS, indomethacin alone did not exhibit cytotoxic effects. nih.gov However, it was found to significantly enhance the cytotoxicity of the chemotherapeutic agents cis-platinum and 5-fluorouracil. nih.gov This suggests that while not directly cytotoxic to these cells at the tested concentrations, it can modulate cellular responses to other drugs. nih.gov

The table below summarizes the observed effects of indomethacin on the viability of specific cancer cell lines.

Cell LineCell TypeEffect of Indomethacin AloneReference
SKG-2Human Uterine Cervical CancerNo cytotoxic effect nih.gov
HKUSHuman Uterine Cervical CancerNo cytotoxic effect nih.gov

Assessment of Cellular Responses to Inflammatory Stimuli

The ability of this compound to modulate cellular responses to inflammatory stimuli is a key aspect of its pharmacodynamic profile. In vitro assays using inflammatory triggers like LPS are commonly employed to evaluate these effects.

In human blood monocytes, indomethacin has been shown to inhibit chemotaxis, the directed migration of cells in response to a chemical stimulus. nih.gov Specifically, it inhibited monocyte chemotaxis at concentrations above 1 µg/ml when zymosan-activated serum was used as the chemoattractant. nih.gov This indicates that indomethacin can interfere with the recruitment of immune cells to inflammatory sites.

When human THP-1 monocytes or murine RAW264.7 macrophages are stimulated with LPS, they typically produce a surge of inflammatory mediators. nih.govresearchgate.net Preclinical evidence shows that high-dose meglumine can limit this response in these cell lines. nih.govresearchgate.net Furthermore, indomethacin has been demonstrated to reduce the production of pro-inflammatory cytokines in LPS-stimulated whole blood. bio-rad-antibodies.com This inhibitory action on stimulated immune cells underscores the compound's capacity to suppress inflammatory responses at the cellular level.

Preclinical Pharmacokinetics and Biodistribution of Meglumine Indomethacinate

Absorption and Distribution Studies in Animal Models

The absorption and distribution of meglumine (B1676163) indomethacinate, a salt of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), have been investigated in various animal models to understand its pharmacokinetic profile. These studies are crucial for predicting its behavior in humans.

Bioavailability Assessment in Preclinical Species (e.g., rodent models)

Preclinical studies in rodent models are fundamental for determining the oral bioavailability of drug candidates. While specific data on the oral bioavailability of meglumine indomethacinate is not extensively detailed in the provided results, general principles from studies on similar compounds and models can be informative. For instance, the oral bioavailability of drugs can vary significantly between species like mice and rats. semanticscholar.org Factors such as the drug's formulation, dose, and species-specific gastrointestinal physiology can influence absorption. semanticscholar.org Rat models are frequently used to predict human pharmacokinetic parameters, including bioavailability. preprints.orgmdpi.com The bioavailability of another NSAID, flunixin (B1672893) meglumine, was found to be high after oral administration in horses, suggesting that the meglumine salt form can facilitate good absorption. nih.gov However, it is important to note that bioavailability can be dose-dependent and may not always correlate directly between preclinical species and humans. semanticscholar.orgmdpi.com

A study on a novel anti-cancer drug, SHetA2, demonstrated that oral bioavailability differed between mice (17.7–19.5%) and rats (<1.6% at higher doses), highlighting species-specific differences. semanticscholar.org In contrast, a study on monoclonal antibodies showed that rat subcutaneous bioavailability correlated well with human bioavailability. preprints.orgmdpi.com These examples underscore the complexity of extrapolating bioavailability data across species.

Table 1: Example of Oral Bioavailability Data from Preclinical Studies for Different Compounds This table is illustrative and does not represent data for this compound.

Compound Species Dose Oral Bioavailability (%)
SHetA2 Mice 20-60 mg/kg 17.7-19.5 semanticscholar.org
SHetA2 Rats 100-2000 mg/kg <1.6 semanticscholar.org
Flunixin Meglumine Horses 1.1 mg/kg 85.8 nih.gov
1-(3′-bromophenyl)-heliamine Rats 19.2 mg/kg 10.6 mdpi.com

Quantitative Tissue Distribution and Accumulation in Non-Human Organisms

Following absorption, a drug's distribution to various tissues determines its site of action and potential for accumulation. For many NSAIDs, tissue distribution is extensive. For example, meloxicam, another NSAID, was found to distribute to all tissues in rats, with the highest concentrations observed in the liver and kidney. europa.eu Similarly, after intravenous administration of flunixin meglumine to goats, the highest concentrations were found in the kidney and liver at 24 hours post-administration. nih.govfrontiersin.org

Table 2: Example of Tissue Distribution of Flunixin in Goats (24h post-IV administration) This table is illustrative and does not represent data for this compound.

Tissue Mean Concentration (μg/g)
Kidney 0.137 ± 0.062 nih.govfrontiersin.org
Liver 0.077 ± 0.029 nih.govfrontiersin.org
Fat Lower than liver and kidney nih.gov
Muscle Lower than liver and kidney nih.gov

Exploration of Blood-Brain Barrier Permeation in Animal Models

The ability of a drug to cross the blood-brain barrier (BBB) is a critical factor, particularly for drugs intended to have central nervous system effects or for assessing potential neurological side effects. Studies in animal models are essential for evaluating BBB permeation.

For the NSAID meloxicam, autoradiography studies in rats showed that it penetrates the central nervous system, although in small amounts. europa.eu This indicates that while some level of BBB permeation is possible for NSAIDs, it may be limited. The physicochemical properties of a drug, such as its lipid solubility and molecular size, play a significant role in its ability to cross the BBB. Specific studies on the BBB permeation of this compound in animal models would be necessary to quantify the extent of its entry into the central nervous system.

Metabolism and Excretion Pathways in Preclinical Systems

The metabolism and excretion of a drug are key determinants of its duration of action and potential for toxicity.

Identification and Characterization of Metabolites in Animal Tissues and Fluids

Drug metabolism, primarily occurring in the liver, involves biotransformation reactions that chemically modify the parent drug. bivatec.com These reactions are categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. mdpi.comopenaccessjournals.com The goal of these transformations is generally to make the compound more water-soluble to facilitate its excretion. bivatec.com

For indomethacin, studies in rats have shown that it can affect energy metabolism in jejunal tissue, suggesting interaction with cellular metabolic processes. nih.gov The identification of metabolites is crucial, as they can be pharmacologically active or inactive. bivatec.com For example, in a study of 1-(3′-bromophenyl)-heliamine in rats, a total of 18 metabolites were identified, consisting of 10 Phase I and 8 Phase II metabolites. mdpi.com The main metabolic pathways were demethylation, dehydrogenation, epoxidation, and the formation of glucuronide and sulfate (B86663) conjugates. mdpi.com While specific metabolites of this compound in animal tissues are not detailed in the provided results, the known metabolic pathways for indomethacin likely apply, which include O-desmethylation, N-deacylation, and glucuronidation.

Routes of Excretion in Preclinical Species (e.g., renal, biliary)

The primary organs for drug excretion are the kidneys (renal excretion) and the liver (biliary excretion). bivatec.commsdmanuals.com Water-soluble compounds are typically excreted by the kidneys into the urine, while more lipid-soluble compounds are often excreted via the bile into the feces. merckvetmanual.commsdmanuals.com

For indomethacin, biliary excretion is a significant route. nih.gov In rats, approximately 50% of an administered dose of indomethacin was excreted into the bile over a 2-hour period. nih.gov This is a common pathway for many NSAIDs. merckvetmanual.com Flunixin meglumine is also believed to be eliminated primarily via hepatic routes and biliary excretion, with a smaller amount excreted in the urine. ratguide.com After 24 hours of administration of flunixin meglumine, approximately 90% is excreted through urine and feces. researchgate.net The kidneys eliminate drugs through glomerular filtration, passive tubular reabsorption, and active tubular secretion. youtube.comksumsc.com The efficiency of renal excretion can be influenced by factors such as the drug's binding to plasma proteins and the pH of the urine. ksumsc.com

Table 3: Primary Routes of Excretion for Selected NSAIDs in Preclinical Species This table is illustrative and provides general information.

Compound Species Primary Excretion Route(s) Reference(s)
Indomethacin Rats Biliary nih.gov
Flunixin Meglumine General Animal Hepatic/Biliary, Renal ratguide.com
Meloxicam Rats, Humans Renal (urine), Feces europa.eu

Role of Enterohepatic Circulation in Animal Pharmacokinetics

Indomethacin, the active component of this compound, is known to undergo substantial enterohepatic circulation in multiple animal species. iarc.frdrugbank.comfda.gov The process typically involves the hepatic metabolism of indomethacin into conjugates, primarily indomethacin-glucuronide. researchgate.netdrugbank.com This metabolite is then excreted into the bile and enters the intestinal tract. Within the intestine, bacterial enzymes, such as β-glucuronidase, can hydrolyze the conjugate, releasing the parent indomethacin, which is then available for reabsorption. elifesciences.org

Studies have confirmed this pathway in various preclinical models, including rats, dogs, and monkeys. iarc.fr Research in rats demonstrated that a significant portion of indomethacin is subject to this recycling. iarc.fr One study found that approximately 50% of an administered intravenous or oral dose of indomethacin was excreted into the bile of rats over a two-hour period. nih.gov In dogs, it was estimated that about half of the indomethacin excreted in the bile is subsequently reabsorbed. iarc.fr This recirculation is a key factor in the disposition of the drug and contributes to the considerable inter-individual variation observed in its pharmacokinetics. drugbank.comelifesciences.org The EHC process is also closely linked to the intestinal injury sometimes observed with non-steroidal anti-inflammatory drugs (NSAIDs), as the repeated exposure of the intestinal mucosa to the drug can enhance local toxicity. bioline.org.brphysiology.org

Table 1: Summary of Preclinical Findings on Biliary Excretion of Indomethacin

Animal SpeciesKey FindingReference
RatApproximately 50% of an oral or IV dose is excreted into the bile within 2 hours. nih.gov EHC is thought to be involved in intestinal lesions. iarc.fr iarc.frnih.gov
DogAn estimated 50% of the indomethacin excreted in bile is reabsorbed. iarc.fr iarc.fr
MonkeyEnterohepatic recycling of indomethacin has been described. iarc.fr iarc.fr

Pharmacokinetic Modeling and Simulation in Preclinical Research

Pharmacokinetic (PK) modeling and simulation are powerful computational tools used in drug development to describe and predict a drug's behavior. In preclinical research, these models are invaluable for interpreting complex animal data, understanding dose-exposure relationships, and forecasting human pharmacokinetics.

Pharmacokinetics can be characterized as either linear or non-linear. In linear pharmacokinetics, parameters such as clearance and volume of distribution remain constant regardless of the dose administered, leading to a proportional increase in drug exposure (AUC) with an increasing dose. In non-linear pharmacokinetics, one or more of these parameters change with the dose, often due to the saturation of metabolic enzymes or transport proteins.

Studies in rats have provided insight into the dose-linearity of indomethacin. One investigation involving intravenous administration of indomethacin at doses of 0.25, 0.5, and 1 mg/kg demonstrated that its pharmacokinetics were linear within this range and could be well-described by a two-compartment model. nih.gov However, research examining higher oral doses (10 and 20 mg/kg) in rats found that the time course and magnitude of intestinal side effects were dose-dependent, which can be influenced by complex pharmacokinetic and pharmacodynamic relationships that may deviate from linearity at higher exposures. nih.gov When a steady plasma concentration of indomethacin was maintained via intravenous infusion in rats, it produced a dose-dependent analgesic effect, further highlighting the importance of understanding the relationship between concentration and effect. nih.gov

Table 2: Example Pharmacokinetic Parameters of Indomethacin in Rats Following a 0.5 mg/kg IV Dose at Different Times

Administration TimeArea Under the Curve (AUC) (h*µg/mL)Volume of Distribution (Vd/b.w.) (mL/kg)Total Clearance (ClT/b.w.) (mL/h/kg)
2 h (Rest Period)13.6 ± 0.5120 ± 225 ± 1.1
20 h (Activity Period)Higher than at 2hLower than at 2hLower than at 2h

Data adapted from a study demonstrating circadian variations in linear pharmacokinetics in rats. nih.gov

Physiologically based pharmacokinetic (PBPK) modeling represents a sophisticated, mechanistic approach to predicting drug disposition. mdpi.com These models are constructed from the bottom-up, integrating drug-specific physicochemical and in vitro data with physiological parameters of the species being studied (e.g., organ volumes, blood flow rates, and enzyme expression levels). mdpi.comnih.gov

While detailed preclinical PBPK models for indomethacin are not extensively published, PBPK models for indomethacin have been successfully developed to predict its disposition in humans, particularly to understand pharmacokinetic changes during pregnancy. plos.orgnih.gov These existing models establish a strong foundation for the development of preclinical PBPK models. The construction of a PBPK model for indomethacin in an animal species like the rat would involve integrating its known physicochemical properties, plasma protein binding, and metabolic pathways—primarily via CYP2C9 and UGT2B7 enzymes—with the known physiological parameters of the rat. nih.gov

The utility of this approach for NSAIDs has been demonstrated with models for compounds like ibuprofen, which have been used to link formulation characteristics to in vivo performance. mdpi.comresearchgate.net A PBPK model for this compound would be applied to simulate drug concentrations in various tissues, mechanistically incorporate the effects of enterohepatic circulation, and serve as a critical tool for extrapolating findings from animals to humans. nih.gov

Table 3: Essential Input Parameters for a Preclinical PBPK Model of Indomethacin

Parameter CategorySpecific Examples
Drug-Specific ParametersMolecular Weight, pKa, LogP, Solubility, Plasma Protein Binding, Blood-to-Plasma Ratio
Absorption ParametersPermeability (e.g., Caco-2), Dissolution Rate
Distribution ParametersTissue:Plasma Partition Coefficients (can be predicted or measured)
Metabolism ParametersIn vitro intrinsic clearance (Vmax, Km) for relevant enzymes (e.g., CYP2C9, UGT2B7)
System-Specific Parameters (Animal Model)Body Weight, Organ/Tissue Volumes, Organ/Tissue Blood Flows, Cardiac Output, Glomerular Filtration Rate

Interspecies scaling is a critical methodology used to extrapolate pharmacokinetic data from animal species to predict human pharmacokinetics. nih.gov The most common technique is allometry, which is based on the principle that many physiological and pharmacokinetic parameters scale across species in relation to body weight (W) according to a power-law equation: Y = aWᵇ, where 'Y' is the PK parameter, 'a' is the allometric coefficient, and 'b' is the scaling exponent. patsnap.com

This approach is routinely used to predict human clearance (CL) and volume of distribution (Vd). nih.gov The accuracy of allometric scaling can vary depending on the drug's primary elimination pathway. For drugs like indomethacin that are significantly metabolized by UDP-glucuronosyltransferases (UGTs), specific evaluations of scaling methods are necessary. nih.gov A study assessing scaling accuracy for various UGT-metabolized drugs, including indomethacin, found that multiple-species allometry provided reliable predictions of human plasma clearance. nih.gov The same study noted that among single-species scaling methods, the monkey provided the most accurate predictions for human clearance of these compounds. nih.gov

To improve predictive accuracy, simple allometry can be enhanced with correction factors. Advanced methods may incorporate physiological parameters like maximum lifespan potential (MLP) or brain weight (BrW) into the scaling equations, which can sometimes provide better correlations, particularly for clearance. nih.govmdpi.com

Table 4: Example Pharmacokinetic Data for Indomethacin Across Species for Interspecies Scaling

SpeciesBody Weight (kg)Clearance (L/h/kg)Volume of Distribution (Vd) (L/kg)Reference
Mouse~0.02Data not specifiedData not specified drugbank.com
Rat~0.25~0.025 (IV)~1.33 (IV) nih.govnih.gov
Dog~10Data not specifiedData not specified nih.gov
Monkey~5Data not specifiedData not specified iarc.frnih.gov

Note: This table illustrates the type of data required for allometric scaling. Specific values can vary between studies and are often incomplete in publicly available literature.

Preclinical Research Applications and Mechanistic Investigations

Anti-inflammatory Effects in Animal Models of Inflammation

The anti-inflammatory activity of indomethacin (B1671933), the active component of meglumine (B1676163) indomethacinate, is well-documented in various animal models of acute and chronic inflammation. These studies provide foundational knowledge of its mechanisms of action.

The carrageenan-induced paw edema model in rats is a standard and widely used assay for evaluating acute anti-inflammatory agents. mdpi.com The inflammatory response in this model is biphasic. The initial phase is attributed to the release of histamine (B1213489) and serotonin, while the later phase, which occurs after the first hour, is mediated by the increased production of prostaglandins (B1171923), with kinins providing continuity between the phases. researchgate.net

Indomethacin has consistently demonstrated significant inhibitory effects in this model. In one study, indomethacin at a dose of 10 mg/kg showed a notable inhibitory response of 87.3% in carrageenan-induced rat paw edema. oaji.net Another investigation using the same dosage reported a decrease in paw edema volume within 5 hours of induction. nih.gov The mechanism for this effect is the inhibition of prostaglandin (B15479496) synthesis. ncats.io Specifically, indomethacin has been shown to inhibit the ex-vivo release of immunoreactive prostaglandin E2 from inflamed paw skin. nih.gov

Beyond prostaglandins, the inflammatory cascade involves other mediators. Research has shown that indomethacin administration can significantly reduce levels of malondialdehyde (MDA), a marker of oxidative stress, and the pro-inflammatory cytokine Interleukin-6 (IL-6) in the inflamed paw tissue. brieflands.com

Model Compound Key Findings Reference(s)
Carrageenan-Induced Paw Edema (Rat)Indomethacin87.3% inhibition of edema. oaji.net
Carrageenan-Induced Paw Edema (Rat)IndomethacinInhibition of prostaglandin E2 release from inflamed tissue. nih.gov
Carrageenan-Induced Paw Edema (Rat)IndomethacinSignificant reduction in malondialdehyde (MDA) and Interleukin-6 (IL-6) levels. brieflands.com
Carrageenan-Induced Paw Edema (Rat)IndomethacinSignificant edema inhibition at 1, 2, 3, 4, and 5 hours post-carrageenan injection. nih.gov

Chronic inflammation models, such as Freund's adjuvant-induced arthritis in rats, are employed to assess the efficacy of compounds against long-term inflammatory processes characterized by cellular proliferation and granulomatous tissue formation. mdpi.com Granulomatous dermatitis, which can be associated with systemic inflammatory conditions like rheumatoid arthritis, involves interstitial and palisading inflammatory infiltrates of histiocytes. nih.govnih.gov

In the adjuvant-induced arthritis model, which resembles human arthritis, indomethacin has demonstrated significant chronic anti-inflammatory effects. mdpi.comoaji.net One study found that at a dose of 1 mg/kg, indomethacin produced a 29% chronic anti-inflammatory effect by day 21. oaji.net In the earlier phase of the model, the same dose resulted in a 48.9% suppression of primary lesions by day 5, indicating an effect on both the initial and later stages of this chronic inflammatory condition. oaji.net This suggests that indomethacin possesses both acute and chronic anti-inflammatory (immunosuppressive) activity. oaji.net The formation of granulomatous tissue is a key feature of chronic inflammation, and the efficacy of indomethacin in these models underscores its ability to modulate such persistent inflammatory responses. mdpi.com

Anti-proliferative and Potential Anti-tumor Activities in Preclinical Settings

Emerging preclinical research has investigated the potential for NSAIDs, including indomethacin, to exert anti-proliferative and anti-tumor effects. These activities may be linked to, or independent of, their classical anti-inflammatory mechanisms.

Studies have reported that indomethacin can decrease the growth of several tumor cell lines. nih.gov In one key study using the MCF-7 human breast cancer cell line, indomethacin was observed to inhibit cell proliferation. nih.gov Interestingly, this inhibitory effect was found to be additive to that of prostaglandin E2 (PGE2) and was not associated with changes in basal cAMP accumulation, unlike PGE2 which caused a significant increase. This suggests that indomethacin inhibits the growth of these cancer cells through a specific mechanism that is independent of prostaglandin synthesis and action. nih.gov

Furthermore, preclinical research on meglumine, the other component of meglumine indomethacinate, has suggested potential anti-cancer effects. In a transgenic animal model of inflammation-associated skin carcinogenesis, high-dose oral meglumine was associated with a trend towards a lower incidence, number, and growth of skin tumors. nih.gov The anti-proliferative effects of various natural compounds are often linked to their ability to induce apoptosis, affect cell cycle regulation, and inhibit metastasis. mdpi.comnih.gov The investigation into compounds like indomethacin aligns with a broader strategy of exploring agents with anti-inflammatory properties for their potential in cancer therapy and chemoprevention. explorationpub.com

In Vitro Studies on Cancer Cell Lines and Growth Inhibition

The anticancer potential of indomethacin and its derivatives has been a significant area of preclinical research. nih.gov Studies have demonstrated that these compounds can exhibit antiproliferative effects against various cancer cell lines. While specific data on this compound is limited in the provided search results, the broader research on indomethacin provides a foundation for its potential in this area.

For instance, research on indomethacin has shown growth inhibition in human oral squamous cell carcinoma (OSCC) lines. nih.gov In one study, concentrations of indomethacin ranging from 50 µM to 400 µM were tested on five different human OSCC cell lines, with 200 µM being selected for further experiments to explore its inhibitory effects. nih.gov This suggests a dose-dependent inhibition of cancer cell growth.

Furthermore, conjugates of indomethacin with other molecules have been synthesized and evaluated for their anticancer activity. nih.gov One such study developed phospholipid conjugates of indomethacin and found that they exhibited significantly higher antiproliferative activity against selected cancer cell lines compared to free indomethacin, with IC50 values ranging from 33.5 to 67.5 µM for certain hybrids. nih.gov These conjugates were found to be 2 to 4 times more active than free indomethacin. nih.gov

Interactive Table: In Vitro Antiproliferative Activity of Indomethacin and its Derivatives

Compound/Derivative Cell Line(s) Key Findings
Indomethacin Human Oral Squamous Carcinoma Cell Lines (KB, SCC15, SCC25, OEC-M1, OC2) Demonstrated growth inhibition at concentrations of 50 µM, 100 µM, 200 µM, and 400 µM. nih.gov
Indomethacin Phospholipid Conjugates Leukemia (MV4-11), Breast (MDA-MB-468, MCF-7) Showed 2.7 to 100-fold higher activity than free indomethacin against selected cancer cells. nih.gov

Investigation in Animal Models of Carcinogenesis and Tumor Development

Animal models are crucial for evaluating the in vivo efficacy of potential anticancer agents. researchgate.netwellbeingintlstudiesrepository.org While direct studies on this compound in carcinogenesis models were not identified in the search results, research on related compounds provides valuable insights.

Chemically induced carcinogenesis models, such as those using 1,2-Dimethylhydrazine (DMH) or Azoxymethane (AOM) to induce colorectal cancer in rodents, are commonly employed to test the efficacy of potential therapeutic agents. bohrium.com Another model involves the use of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) to induce mammary carcinoma in rats and mice. nih.gov These models allow for the study of tumor initiation, promotion, and progression, providing a platform to assess the impact of interventions. bohrium.comnih.gov

A preclinical study on high-dose oral meglumine (not this compound) in a transgenic model of inflammation-associated skin carcinogenesis showed a trend towards a lower incidence, number, and growth of skin tumors in the animals receiving meglumine. nih.gov This suggests that the meglumine component itself may have some anti-carcinogenic properties worth investigating further.

The translation from animal models to clinical efficacy in cancer research is complex and has a historically low success rate, emphasizing the need for robust and relevant preclinical models. wellbeingintlstudiesrepository.org

Mechanistic Studies in Specific Preclinical Disease Models (General Focus)

Research on Gastrointestinal Epithelial Cell Responses to Indomethacin Derivatives (mechanistic understanding, not adverse effects)

The mechanism of action of indomethacin on gastrointestinal epithelial cells extends beyond its well-known role in prostaglandin synthesis inhibition. Research has delved into the cellular and molecular responses to understand its effects on the epithelial barrier.

Studies on gastric epithelial cells have shown that indomethacin can affect tight junctions, which are crucial for maintaining the paracellular barrier. researchgate.net In gastric MKN-28 cells, indomethacin was found to cause a decrease in the tight junction protein occludin. researchgate.net This effect was mediated through the activation of the p38 MAPK pathway, while the JNK and ERK pathways were not significantly involved. researchgate.net

In vivo studies in rats have demonstrated that indomethacin can reduce cell proliferation in the oxyntic and jejunal epithelium and increase epithelial cell losses, which are key kinetic events leading to mucosal changes. nih.gov These effects were observed within 48 hours of administration. nih.gov Furthermore, in a model of duodenal and colonic inflammation, indomethacin treatment led to a strong positive immunoreaction for COX-2 in epithelial cells and a significant decrease in the tight junction proteins claudin-1 and E-cadherin. ekb.eg

Effects on Specific Organ Systems in Animal Models (e.g., renal function, cardiovascular effects in research models focused on mechanism)

The systemic effects of indomethacin and its derivatives on various organ systems have been a subject of preclinical investigation to understand their underlying mechanisms.

Renal Function: Animal models are essential for studying the pathophysiology of kidney diseases. nih.gov The effects of NSAIDs on renal function are primarily linked to their inhibition of prostaglandin synthesis, as prostaglandins play a role in maintaining renal blood flow and glomerular filtration. nih.govmerckvetmanual.com Studies in diabetic rats using meglumine iothalamate (a different meglumine salt) showed that it caused a sustained decrease in renal blood flow and a slight decrease in glomerular filtration rate. nih.gov While this is a different compound, it highlights the potential for meglumine salts to influence renal hemodynamics. The development of animal models that accurately replicate human renal disease is an ongoing challenge. frontiersin.orgnih.gov

Cardiovascular Effects: Animal models of cardiovascular disease are instrumental in understanding disease mechanisms and evaluating therapeutic interventions. nih.govscielo.brfrontiersin.orgmdpi.com NSAIDs, including indomethacin, are known to have potential cardiovascular effects. nih.gov Preclinical studies using various animal models, such as those with induced myocardial infarction or heart failure, allow for the investigation of these effects. nih.govnih.gov For example, in animal models of myocardial infarction created by coronary artery ligation, a subsequent decrease in renal function has been observed, highlighting the intricate link between the cardiovascular and renal systems. nih.gov While specific mechanistic studies on the cardiovascular effects of this compound were not prominent in the search results, the known cardiovascular risks associated with NSAIDs underscore the importance of such preclinical evaluations.

Comparative Preclinical Pharmacological Studies with Related Compounds

Evaluation against Other NSAIDs in In Vitro and Animal Models

Comparative studies are essential to delineate the relative efficacy and mechanistic differences between various NSAIDs.

In vitro, the inhibitory effects of indomethacin on cyclooxygenase (COX) enzymes have been well-characterized. ncats.io It is known to inhibit both COX-1 and COX-2, with a greater selectivity for COX-1, which contributes to its gastrointestinal side effects. drugbank.com Comparative studies often evaluate the relative potency of different NSAIDs in inhibiting these enzymes.

In animal models, comparative efficacy in analgesia and anti-inflammatory effects is a common focus. For instance, in equine medicine, flunixin (B1672893) meglumine is often preferred for visceral pain like colic, while phenylbutazone (B1037) is more commonly used for orthopedic pain, although the evidence for this tissue selectivity is limited. mdpi.com Studies comparing the analgesic effects of different NSAIDs have shown that while there can be wide variability in patient response, no single NSAID has been consistently shown to be clinically superior to others for all conditions. rxfiles.ca For example, ketorolac's analgesic effect is similar to ibuprofen, despite often being compared to opiates. rxfiles.ca

Interactive Table: Comparative Aspects of Indomethacin and Other NSAIDs in Preclinical Models

Feature Indomethacin Other NSAIDs (Examples) Key Findings from Comparative Studies
COX Inhibition Inhibits both COX-1 and COX-2, with higher selectivity for COX-1. drugbank.com Varies; some are non-selective (e.g., ibuprofen, naproxen), others are COX-2 selective (e.g., celecoxib). merckvetmanual.com Indomethacin's COX-1 selectivity is linked to a higher incidence of gastrointestinal side effects compared to more COX-2 selective agents. drugbank.com
Analgesic Efficacy Potent analgesic. ncats.io Ketorolac (similar to ibuprofen), Phenylbutazone (effective for orthopedic pain in horses). mdpi.comrxfiles.ca No single NSAID is universally superior; response varies. rxfiles.ca

| Gastrointestinal Effects | Can reduce epithelial cell proliferation and disrupt tight junctions. researchgate.netnih.gov | Propionic acid derivatives (e.g., ibuprofen, naproxen) are generally better tolerated. rxfiles.ca | The mechanism of GI injury is related to both local effects and systemic prostaglandin inhibition. rxfiles.ca |

Comparison with Novel Investigational Compounds or Mechanistic Probes

In preclinical research, this compound, a salt of the conventional non-steroidal anti-inflammatory drug (NSAID) Indomethacin, serves as a benchmark against which novel anti-inflammatory agents are evaluated. ncats.io These comparisons are crucial for identifying compounds with improved efficacy, selectivity, or novel mechanisms of action. Investigations span from direct analogues and derivatives to entirely new classes of drugs targeting different aspects of the inflammatory cascade.

One area of investigation involves the development of NSAID conjugates designed to enhance therapeutic effects. For instance, novel conjugates of Indomethacin have been synthesized and tested against the parent drug. In a study focused on creating new anti-inflammatory agents, an Indomethacin-triazole conjugate, compound 8f , demonstrated superior central analgesic potency compared to Indomethacin itself in preclinical models. mdpi.com This highlights a research avenue where the core structure of Indomethacin is chemically modified to improve its pharmacological properties. mdpi.com

Another significant area of comparative research is the development of NSAIDs with built-in protective mechanisms to mitigate known side effects. This has led to the creation of nitric oxide (NO)-donating NSAIDs and hydrogen sulfide (B99878) (H₂S)-releasing NSAIDs. frontiersin.org These investigational compounds are designed to retain the anti-inflammatory effects of the parent drug, such as Indomethacin's inhibition of cyclooxygenase (COX) enzymes, while releasing a gaseous mediator that helps protect the gastrointestinal mucosa. frontiersin.org Preclinical studies have shown that H₂S-releasing derivatives of drugs like Diclofenac (B195802) and Naproxen (B1676952) can cause significantly less intestinal damage than their parent compounds while maintaining comparable anti-inflammatory activity. frontiersin.org While direct comparisons with this compound are specific, the principle of evaluating these advanced derivatives against conventional NSAIDs like Indomethacin is a core preclinical strategy.

Furthermore, comparisons are made with compounds that have different selectivity for COX isoenzymes or entirely different mechanisms of action. For example, Dexibuprofen, the S-(+) enantiomer of Ibuprofen, has been compared with other NSAIDs and has shown equal efficacy to the selective COX-2 inhibitor Celecoxib in certain models, with a potentially better tolerability profile than racemic Ibuprofen. mdpi.com Such studies help to position the therapeutic potential of established drugs like Indomethacin relative to agents with more targeted or refined mechanisms.

In a head-to-head comparison in a model of ureteral colic, the NSAID Pirprofen was found to reduce the need for rescue medication more effectively than this compound, suggesting differences in efficacy even among conventional NSAIDs. researchgate.net

The table below summarizes comparative data from preclinical and clinical studies involving Indomethacin or its derivatives against other compounds.

Compound(s) Model/Context Key Comparative Finding Citation
This compound vs. Pirprofen Ureteral ColicPirprofen may result in a greater reduction in the need for rescue medication compared to this compound. researchgate.net
Indomethacin vs. Indomethacin-triazole conjugate (8f) Central Analgesia ModelThe investigational conjugate 8f showed higher analgesic potency than the parent Indomethacin. mdpi.com
Indomethacin vs. Diclofenac Gastrointestinal ComplicationsClinical trials have indicated that Diclofenac causes fewer severe gastrointestinal complications than Indomethacin. nih.gov
Indomethacin vs. H₂S-releasing NSAIDs (e.g., ATB-337) Gastrointestinal Safety (Animal Models)H₂S-releasing derivative of Diclofenac (ATB-337) caused approximately 90% less intestinal damage compared to native Diclofenac, a comparator to Indomethacin. frontiersin.org
Indomethacin vs. Methamizol Ureteral Stone PassageThis compound was associated with a significantly higher rate of ureteral stone passage (48.4%) compared to Methamizol (16%). jpma.org.pk

These comparative investigations are fundamental to drug discovery and development, contextualizing the utility of this compound while driving the search for next-generation anti-inflammatory therapies.

Formulation Science and Advanced Delivery Systems for Research Applications

Principles of Formulating Meglumine (B1676163) Indomethacinate for Preclinical Studies

The formulation of meglumine indomethacinate, a salt of the potent non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), for preclinical studies is foundational to understanding its therapeutic potential. fda.gov Meglumine is employed as a counterion to create a more soluble form of the parent drug, indomethacin, which is known for its poor aqueous solubility. sigmaaldrich.comclariant.com Effective preclinical formulations must ensure stability, consistent bioavailability, and suitability for the chosen administration route in research models. This necessitates a thorough investigation of the compound's physicochemical properties and its interactions with formulation components.

Excipient Compatibility and Interactions in Experimental Formulations

The selection of excipients—inactive substances used in a drug formulation—is critical for developing stable and effective experimental formulations of this compound. Compatibility studies are essential to prevent interactions that could compromise the stability, solubility, or bioavailability of the active pharmaceutical ingredient (API). Given that this compound is a salt, the formulation's microenvironmental pH and the chemical nature of the excipients are of particular importance.

Physicochemical interactions can be evaluated using thermoanalytical methods like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG), often complemented by Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Powder Diffraction (XRPD). researchgate.netresearchgate.net DSC can detect changes in the melting point, indicating an interaction, while FTIR can identify alterations in the chemical functional groups of the drug and excipients. researchgate.net Studies on the parent compound, indomethacin, have shown potential interactions with excipients like polyvinylpyrrolidone (B124986) (PVP), magnesium stearate, and stearic acid. researchgate.netresearchgate.net Such screening is vital to select inert excipients that ensure the formulation's integrity throughout its shelf life and during administration in preclinical models.

Table 1: Exemplary Excipient Compatibility Screening for this compound Formulations The following table is a hypothetical representation based on common findings for the parent compound, indomethacin.

ExcipientExcipient CategoryAnalytical TechniqueObservationCompatibility Assessment
Microcrystalline CelluloseFillerDSC, FTIRNo significant changes in thermal peaks or spectra.Compatible
Lactose MonohydrateFiller/DiluentDSC, FTIRNo significant interaction observed.Compatible
Polyvinylpyrrolidone (PVP)BinderDSC, FTIRShifting and broadening of the drug's melting endotherm, suggesting interaction.Potential Incompatibility; further investigation required.
Magnesium StearateLubricantDSCAlteration in the drug's melting peak.Potential Incompatibility; may depend on concentration and processing conditions.

Strategies for Enhancing Dissolution and Absorption in Preclinical Models

While forming the meglumine salt significantly improves the solubility of indomethacin, further enhancement of dissolution and absorption is often a key objective in preclinical formulation development to ensure adequate systemic exposure. nih.gov For poorly water-soluble drugs like indomethacin, the rate of oral absorption is frequently limited by the dissolution rate. figshare.com

Several advanced formulation strategies can be employed:

Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state. researchgate.net Carriers such as polyethylene (B3416737) glycols (PEGs) and Gelucire have been used to prepare solid dispersions of indomethacin, which can enhance dissolution by reducing particle size, improving wettability, and converting the drug to an amorphous state. researchgate.netscholarsresearchlibrary.com

Liquisolid Compacts: This is a promising technique where a liquid medication (a solution or suspension of the drug in a non-volatile solvent) is converted into a dry, non-adherent, and free-flowing powder by blending with selected carriers and coating materials. nih.gov This method increases the drug's surface area and wetting properties, leading to enhanced dissolution rates. nih.gov

Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions when introduced into an aqueous phase under gentle agitation. nih.gov For indomethacin, SEDDS formulations have been shown to significantly improve dissolution and subsequent oral absorption by presenting the drug in a solubilized state with a large interfacial area for absorption. nih.gov

Impact of Particle Size and Polymorphism on Research Formulation Performance

The solid-state properties of an API, specifically particle size and polymorphism, are critical attributes that can profoundly influence formulation performance and bioavailability. hilarispublisher.com

Particle Size: The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation. scholarsresearchlibrary.com Reducing the particle size, for instance through micronization or wet bead media milling, increases the surface area available for dissolution, which can lead to faster absorption. sdu.dk However, excessive size reduction can sometimes lead to particle aggregation or changes in the solid state, which must be carefully controlled. sdu.dk

Polymorphism: Polymorphism is the ability of a compound to exist in multiple crystalline forms. hilarispublisher.com Different polymorphs of the same drug can exhibit distinct physicochemical properties, including melting point, solubility, and stability. hilarispublisher.comsemanticscholar.org Indomethacin is known to exist in several polymorphic forms (e.g., α, γ), with the γ form being the most stable and the α form being metastable. sdu.dk Metastable forms often have higher solubility and faster dissolution rates but may convert to the more stable, less soluble form over time, impacting the product's shelf-life and performance. hilarispublisher.com Therefore, controlling the polymorphic form of this compound during synthesis and formulation is crucial for ensuring consistent and reproducible results in preclinical studies. sdu.dk

Novel Drug Delivery Systems for Preclinical Research and Mechanistic Exploration

Novel drug delivery systems provide advanced platforms for investigating the therapeutic mechanisms of this compound by enabling targeted delivery and controlled release, thereby enhancing efficacy and minimizing potential off-target effects in preclinical models.

Liposomal Encapsulation for Targeted Delivery in Animal Studies

Liposomes are microscopic vesicles composed of one or more phospholipid bilayers surrounding an aqueous core, capable of encapsulating both hydrophilic and lipophilic drugs. Encapsulating this compound in liposomes offers several advantages for preclinical research:

Enhanced Stability: Liposomes can protect the encapsulated drug from enzymatic degradation in the biological environment.

Prolonged Circulation: Surface modification of liposomes with polymers like PEG (stealth liposomes) can reduce their uptake by the immune system, extending their circulation time in the bloodstream.

Targeted Delivery: In disease models such as cancer or inflammation, liposomes can passively accumulate in the target tissue through the Enhanced Permeability and Retention (EPR) effect. mdpi.com Research on indomethacin-loaded liposomes has demonstrated superior efficacy in reducing tumor growth in non-small cell lung cancer models and antimetastatic effects in animal studies, highlighting the potential of this delivery system. nih.govnih.gov

Nanoparticle-Based Formulations for Controlled Release in Preclinical Settings

Nanoparticle-based systems, including polymeric nanoparticles and nanosponges, are versatile tools for achieving controlled and sustained release of this compound. pharmaexcipients.com This is particularly useful for preclinical studies requiring prolonged drug exposure to investigate long-term efficacy or pharmacodynamic effects.

Polymeric nanoparticles, often made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can be engineered to release the encapsulated drug over a desired period through diffusion and polymer degradation. researchgate.net Nanoparticle engineering of indomethacin has been shown to successfully increase its dissolution rate and solubility by creating an amorphous nanosized dispersion of the drug. nih.gov Nanosponges, which are tiny sponges with a porous structure, have also been formulated with indomethacin to create sustained-release oral dosage forms. bibliotekanauki.pl These controlled-release formulations can help maintain therapeutic drug concentrations, reduce dosing frequency, and improve outcomes in preclinical models. pharmaexcipients.com

Table 2: Overview of Novel Delivery Systems for this compound Research

Delivery SystemPrimary Research AdvantageUnderlying MechanismPotential Preclinical Application
LiposomesTargeted DeliveryPassive accumulation in inflamed or tumor tissues via the EPR effect; can be actively targeted with surface ligands. mdpi.comnih.govInvestigating site-specific anti-inflammatory or anti-cancer effects in animal models. nih.gov
Polymeric NanoparticlesSustained/Controlled ReleaseDrug is released gradually through matrix diffusion and polymer erosion over time. pharmaexcipients.comStudying long-term pharmacokinetics and efficacy in chronic disease models.
NanospongesSustained Oral ReleaseDrug is trapped within a porous polymer network, providing prolonged release in the gastrointestinal tract. bibliotekanauki.plEvaluating oral sustained-release profiles and their impact on therapeutic outcomes.

Development of Solid Dispersions and Cyclodextrin Complexes for Experimental Bioavailability Enhancement

Poor aqueous solubility is a significant challenge in the experimental evaluation of many chemical compounds. For indomethacin, two primary strategies, the formation of solid dispersions and complexation with cyclodextrins, have been extensively investigated to enhance its dissolution rate and bioavailability in preclinical models.

Solid Dispersions

A solid dispersion (SD) is the distribution of one or more active ingredients in an inert carrier at a solid state. nih.gov This formulation approach has been widely used to improve the dissolution rate, solubility, and oral absorption of poorly water-soluble compounds like indomethacin. nih.gov The underlying principle involves converting the crystalline form of the compound into a more soluble, amorphous state. nih.govscholarsresearchlibrary.com

Various hydrophilic carriers have been utilized to prepare indomethacin solid dispersions, including polyethylene glycol 4000 (PEG4000), Gelucire 50/13, Kollicoat IR, and mesoporous silica (B1680970) nanoparticles (MSNs). nih.govscholarsresearchlibrary.commdpi.com Preparation methods such as hot melting, solvent evaporation, and spray congealing have been successfully employed. nih.govnih.govmdpi.com

Characterization studies using X-ray powder diffractometry (XRD) and differential scanning calorimetry (DSC) have confirmed the change in indomethacin's crystallinity within these dispersions. nih.govresearchgate.net For instance, DSC thermograms showed a significant change in the melting peak of indomethacin when prepared as an SD, and XRD data indicated that the drug was no longer detectable in its crystalline state at higher polymer ratios. nih.govresearchgate.net Research involving spray congealed microparticles indicated that indomethacin was present in the amorphous form, which contributed to a 31-fold higher drug solubility compared to the pure compound. nih.gov In vivo studies in preclinical models showed that this optimized solid dispersion resulted in a 2.5-times increased bioavailability compared to the pure compound. nih.gov

Research Findings on Indomethacin Solid Dispersions

Carrier(s)Preparation MethodKey Analytical FindingsSolubility/Dissolution Enhancement
PEG4000 and Gelucire 50/13Hot MeltingDSC and XRD confirmed changes in drug crystallinity. nih.govresearchgate.netEnhanced drug solubility by 4-folds (PEG) and 3.5-folds (Gelucire) at a 1:4 drug-to-polymer ratio. nih.govresearchgate.net
Gelucire 50/13 and Gelucire 48/16Spray CongealingSolid-state characterization indicated indomethacin was in an amorphous form. nih.govResulted in a 31-fold higher drug solubility and a 2.5-times increase in oral bioavailability in an in vivo model. nih.gov
Mesoporous Silica (MSNs) with HPMC or Kollicoat IRSolvent EvaporationConfirmed that indomethacin changed into an amorphous state after loading into carriers. mdpi.comIn vitro dissolution rates improved approximately three-fold compared to the pure drug. mdpi.com
Kollicoat IRVarious (Co-grinding, Solvent Evaporation, Kneading)XRD and NMR indicated transformation from crystalline to amorphous state; DSC revealed molecular dispersion. scholarsresearchlibrary.comSignificant improvement in solubility and dissolution was observed, particularly in a phosphate (B84403) buffer/water medium. scholarsresearchlibrary.com

Cyclodextrin Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic central cavity. sphinxsai.com They can encapsulate poorly water-soluble molecules, like indomethacin, to form inclusion complexes. sphinxsai.com This complexation can lead to improved aqueous solubility, stability, and bioavailability. sphinxsai.comnih.gov

The formation of indomethacin inclusion complexes with beta-cyclodextrin (B164692) (β-CD), hydroxyethyl-beta-cyclodextrin (HE-β-CD), and hydroxypropyl-beta-cyclodextrin (HP-β-CD) has been confirmed through various analytical techniques, including powder X-ray diffraction, which showed that HE-β-CD and HP-β-CD complexes were amorphous. nih.govresearchgate.net Phase-solubility analysis confirmed complex formation and demonstrated that complexation increased indomethacin's solubility. nih.govresearchgate.net

Preclinical Bioavailability of Indomethacin-Cyclodextrin Complexes

Cyclodextrin TypeComplex CharacteristicsKey Preclinical Finding (Rabbit Model)
Beta-cyclodextrin (β-CD)Polycrystalline complex. nih.govresearchgate.netThe area-under-the-curve (AUC) was significantly higher compared to other formulations, indicating improved bioavailability. nih.govresearchgate.net
Hydroxyethyl-beta-cyclodextrin (HE-β-CD)Amorphous complex; higher solubility than β-CD complex in water. nih.govresearchgate.netNo significant difference in peak plasma concentration or time compared to the control. nih.govresearchgate.net Dissolution was superior to the HP-β-CD complex. nih.govresearchgate.net
Hydroxypropyl-beta-cyclodextrin (HP-β-CD)Amorphous complex; higher solubility than β-CD complex in water. nih.govresearchgate.netNo significant difference in peak plasma concentration or time compared to the control. nih.govresearchgate.net

Topical and Local Delivery Systems for Preclinical Investigation of Localized Effects

For the preclinical investigation of localized pharmacological effects, topical and local delivery systems are designed to deliver a therapeutic agent to a specific site, such as the skin or a periodontal pocket, thereby minimizing systemic exposure. mdpi.comactascientific.com Research in this area for indomethacin has focused on developing novel formulations that can control the drug's release and penetration into the target tissue. nih.gov

One area of investigation involves the use of nanoparticulate systems. nih.gov For instance, monoolein-based cubosome dispersions have been developed and characterized as a potential delivery system for the percutaneous administration of indomethacin. nih.gov These dispersions were produced by emulsifying monoolein (B16389) and a poloxamer in water. nih.gov Characterization using cryo-transmission electron microscopy (cryo-TEM) revealed the coexistence of vesicles and cubosomes, while X-ray diffraction confirmed the presence of a bicontinuous cubic phase structure. nih.gov

In vitro and in vivo preclinical studies were performed to evaluate the performance of these systems. nih.gov An in vitro diffusion study using a Franz cell demonstrated that indomethacin incorporated in viscosized monoolein dispersions exhibited a lower flux across a stratum corneum epidermis membrane compared to a control gel, suggesting controlled release. nih.gov In vivo studies in human subjects using skin reflectance spectrophotometry and tape stripping corroborated these findings, showing that indomethacin from the cubosome dispersion was released in a prolonged fashion. nih.gov These results suggest that such nanoparticulate systems are capable of controlling the percutaneous absorption of indomethacin, making them suitable for preclinical investigations of localized effects. nih.gov

Preclinical Investigation of a Topical Indomethacin Delivery System

Delivery SystemCompositionPreclinical Model/MethodKey Research Finding
Cubosome DispersionsMonoolein (MO), Poloxamer, WaterIn vitro: Franz diffusion cell with stratum corneum epidermis membrane. nih.govExhibited a lower flux compared to a control gel, indicating controlled release of indomethacin. nih.gov
Cubosome DispersionsMonoolein (MO), Poloxamer, WaterIn vivo: Skin reflectance spectrophotometry and tape-stripping experiments. nih.govDemonstrated that indomethacin could be released in a prolonged fashion, controlling percutaneous absorption. nih.gov

Future Directions in Meglumine Indomethacinate Academic Research

Advancements in De Novo Design and Synthetic Methodologies for Novel Analogs

The future of meglumine (B1676163) indomethacinate research is increasingly focused on the de novo design and synthesis of novel analogs with improved therapeutic profiles. acs.org De novo design is a computational method that generates new molecular structures from the ground up, aiming to create compounds with specific desired properties. frontiersin.orgnih.govnih.gov This approach, which can be either structure-based or ligand-based, allows for the creation of novel chemical entities by assembling molecular fragments. nih.govnih.gov

One key strategy involves the chemical modification of the indomethacin (B1671933) molecule to enhance efficacy and reduce toxicity. tandfonline.comtandfonline.com Researchers are exploring the synthesis of various indomethacin analogs, such as those incorporating a 1,3,4-oxadiazole (B1194373) nucleus, which has shown significant anti-inflammatory activity. tandfonline.commdpi.com Other synthetic approaches include the creation of prodrugs, where a nitric oxide (NO)-donating moiety is attached to indomethacin to lessen gastrointestinal side effects. tandfonline.com The development of new indoline (B122111) derivatives and indolyl-1,2,4-triazole hybrids are also areas of active investigation, with some analogs demonstrating potent inhibition of targets like VEGFR-2 kinase. researchgate.net

Recent advancements have also focused on creating analogs that inhibit P-glycoprotein and/or multidrug resistance proteins without affecting COX enzymes. acs.org Furthermore, substituting the 2'-methyl group of indomethacin with a trifluoromethyl group has resulted in a potent and selective COX-2 inhibitor with reduced gastrointestinal toxicity. acs.org The synthesis of these novel analogs often employs advanced techniques to ensure high yields and purity, with structural confirmation carried out using methods like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). mdpi.com

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Deeper Mechanistic Understanding

The integration of "omics" technologies, including genomics, proteomics, and metabolomics, is poised to provide a more profound understanding of the molecular mechanisms of meglumine indomethacinate. Proteomics, in particular, has been instrumental in identifying novel protein targets and understanding the complex cellular responses to indomethacin, beyond its well-known inhibition of cyclooxygenase (COX) enzymes. spandidos-publications.comnih.govkoreascience.kr

Proteomic studies have revealed that indomethacin can influence the expression of numerous proteins involved in critical cellular processes such as proliferation, invasion, and apoptosis. nih.govkoreascience.kr For instance, research on human colorectal cancer cells has shown that indomethacin can downregulate proteins like p44 MAPK, suggesting a COX-independent mechanism for its anti-cancer effects. spandidos-publications.com In one study, 45 differentially expressed protein spots were identified in indomethacin-treated cells compared to untreated cells. spandidos-publications.com Another study identified 12 specific proteins, including galectin-1, annexin (B1180172) A1, and annexin IV, whose expression was altered by indomethacin treatment. nih.govkoreascience.kr

The application of proteomics has also shed light on indomethacin's potential antiviral activities. A recent study suggested that indomethacin's effect against SARS-CoV-2 may be due to its inhibition of the human prostaglandin (B15479496) E synthase type 2 (PGES-2), a host protein that interacts with a viral protein. nih.gov

Furthermore, the combined use of transcriptomics and proteomics has been employed to investigate the effects of indomethacin on intestinal cells. researchgate.net These studies have shown that indomethacin can induce cell cycle arrest and mitochondrial dysfunction, providing a more detailed picture of its cellular impact. researchgate.net The continued application of these high-throughput technologies will undoubtedly uncover new pathways and targets, leading to a more comprehensive understanding of this compound's mechanisms of action.

Development of Advanced In Vitro and Ex Vivo Models for Predictive Research

The development of more sophisticated in vitro and ex vivo models is crucial for advancing predictive research on this compound and its analogs. These models aim to better replicate human physiology and provide more accurate predictions of a drug's efficacy and toxicity before clinical trials.

Current in vitro models range from simple two-dimensional (2D) cell cultures to more complex three-dimensional (3D) cell cultures, organoids, and "organ-on-a-chip" systems. mdpi.commdpi.com While 2D cultures offer basic insights into cytotoxicity, 3D models and organoids more closely mimic the tissue-specific characteristics of organs. mdpi.commdpi.com For instance, gut-on-a-chip models can simulate the physiological flow and mechanical forces of the intestine, providing a more relevant environment for studying drug effects. mdpi.com

Ex vivo models, which utilize tissues from living organisms, are also valuable for studying drug permeation and anti-inflammatory effects. mdpi.comnih.gov Sheep nasal mucosa has been used as a model to study the permeation of indomethacin formulations, demonstrating that certain emulsion formulations can enhance drug penetration. nih.gov Similarly, goat cornea has been used to assess the permeation kinetics of indomethacin from ophthalmic inserts. researchgate.net These models allow for the direct measurement of drug transport across biological membranes, offering valuable data for formulation development.

The human whole blood in vitro assay is another important tool, used to determine the selectivity of NSAIDs for COX-1 versus COX-2 enzymes. nih.gov This assay measures the inhibition of enzyme-dependent products, providing a clear indication of a drug's specificity. nih.gov As these advanced models continue to evolve, they will play an increasingly important role in the preclinical evaluation of new this compound analogs and formulations.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Formulation Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development, with significant potential for application in this compound research. nih.govmednexus.orgmdpi.comnih.gov These technologies can analyze vast and complex datasets to identify new drug candidates, predict their properties, and optimize formulations. mednexus.orgmdpi.commdpi.com

In the realm of compound discovery, AI and ML algorithms can be used for de novo drug design, generating novel molecular structures with desired biological activities. frontiersin.orgnih.govnih.gov These models can learn the relationships between chemical structures and their functions, enabling the creation of new compounds with enhanced potency and selectivity. mdpi.com For example, graph neural networks have been successfully used to predict molecular properties and guide drug design. mdpi.com

The integration of AI and ML with advanced in vitro models can further enhance preclinical studies by accounting for various factors like genetic diversity and drug metabolism. mdpi.com As these computational tools become more sophisticated, they will undoubtedly accelerate the discovery and development of new and improved this compound-based therapies.

Exploration of New Research Applications Based on Unconventional Mechanisms

Future research into this compound is expanding to explore new therapeutic applications based on mechanisms that go beyond its traditional role as a cyclooxygenase (COX) inhibitor. While its anti-inflammatory effects are well-established, studies are uncovering novel pathways through which indomethacin may exert its effects.

One area of growing interest is the potential of indomethacin in cancer therapy. Research has shown that indomethacin can inhibit the growth of various cancer cells, and this effect may be mediated through COX-independent pathways. spandidos-publications.comnih.govkoreascience.kr For example, indomethacin has been found to modulate signaling pathways involved in cell proliferation and apoptosis in colorectal cancer cells. spandidos-publications.com

Another unconventional application is in the treatment of headache disorders. Indomethacin has shown a unique ability to modulate nitric oxide (NO) signaling pathways, which are implicated in the pathophysiology of certain types of headaches. nih.gov Preclinical studies have demonstrated that indomethacin can inhibit NO-induced dural vasodilation, an effect not observed with other NSAIDs like naproxen (B1676952) or ibuprofen. nih.gov

The antiviral properties of indomethacin are also being investigated. Recent studies suggest that its activity against SARS-CoV-2 could be due to the inhibition of a host protein, prostaglandin E synthase type 2 (PGES-2), which interacts with a viral protein. nih.gov This finding opens up the possibility of developing indomethacin-based antiviral agents that target host factors.

Furthermore, indomethacin has been shown to influence the immune system by stimulating the production of certain immune cells and restoring the expression of major histocompatibility antigens on cancer cells. iarc.fr These findings suggest that this compound may have immunomodulatory properties that could be harnessed for therapeutic benefit.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The pharmaceutical industry is increasingly embracing the principles of green and sustainable chemistry to minimize its environmental impact. jddhs.commdpi.com These principles are being applied to the synthesis of this compound and its analogs to create more eco-friendly and efficient manufacturing processes.

A key focus of green chemistry is the use of safer and more sustainable solvents. jddhs.com Traditional organic solvents are often toxic and contribute to pollution, so researchers are exploring alternatives like water, bio-based solvents, and supercritical CO2. jddhs.com Solvent-free reaction conditions are also being developed to further reduce waste. mdpi.com

Energy-efficient synthesis techniques are another important aspect of green chemistry. jddhs.com Methods such as microwave-assisted synthesis, ultrasound, and continuous flow processing can significantly reduce reaction times and energy consumption. jddhs.commdpi.com For example, microwave-assisted methods have been successfully used to synthesize conjugates of indomethacin with improved yields and cleaner reactions compared to conventional heating. mdpi.com

The use of catalysis, including biocatalysis and heterogeneous catalysis, is also a cornerstone of green chemistry, as it allows for more selective and efficient reactions with less waste. jddhs.com By incorporating these sustainable practices into the synthesis of this compound, the pharmaceutical industry can reduce its environmental footprint while continuing to produce this important medication.

Q & A

Q. What are the validated methodologies for synthesizing and characterizing meglumine indomethacinate?

  • Methodological Answer : Synthesis typically involves combining indomethacin (a non-selective COX inhibitor) with meglumine under controlled pH and temperature conditions to form a water-soluble complex. Characterization requires:
  • Spectroscopic Analysis : Use NMR (¹H/¹³C) and FT-IR to confirm structural integrity and binding interactions .
  • Purity Assessment : HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/water) to verify ≥95% purity .
  • Solubility Testing : Compare solubility profiles of the complex vs. free indomethacin in aqueous buffers (pH 4–8) .
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .

Q. How do researchers determine the mechanism of action and primary pharmacological targets of this compound?

  • Methodological Answer :
  • In Vitro COX Inhibition Assays : Use purified COX-1 and COX-2 enzymes (e.g., ovine COX-1/human recombinant COX-2) with colorimetric detection of prostaglandin metabolites (e.g., absorbance at 590 nm) .
  • Ex Vivo Models : Administer the drug to animal tissues (e.g., equine whole blood) and measure thromboxane B2 (COX-1 activity) and prostaglandin E2 (COX-2 activity) via ELISA .
  • Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression analysis (e.g., GraphPad Prism) to compare potency against standard NSAIDs .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Employ reverse-phase chromatography with triple-quadrupole MS for high sensitivity (LOQ: 1 ng/mL in plasma) .
  • Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction to minimize matrix effects .
  • Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), accuracy (85–115%), and precision (CV <15%) .

Advanced Research Questions

Q. How can contradictory data on COX-1 vs. COX-2 inhibition be resolved in preclinical studies?

  • Methodological Answer :
  • Species-Specific Variability : Test the drug in multiple species (e.g., equine vs. rodent models) to account for interspecies differences in enzyme affinity .
  • Bland-Altman Analysis : Statistically evaluate agreement between in vitro (purified enzymes) and ex vivo (whole blood/tissue) COX activity measurements to identify systematic biases .
  • Time-Dependent Effects : Conduct kinetic studies to assess inhibition duration (e.g., pre-/post-treatment sampling at 0, 2, 6, 24 hours) .

Q. What experimental designs are optimal for evaluating drug-drug interactions involving this compound?

  • Methodological Answer :
  • Factorial Design : Use a 2x2 matrix to test interactions with common co-administered drugs (e.g., opioids, anticoagulants) in animal pain models (e.g., carrageenan-induced hyperalgesia) .
  • Pharmacokinetic Modeling : Perform non-compartmental analysis (NCA) to assess changes in AUC, Cmax, and half-life when co-administered with CYP450 inhibitors/inducers .
  • Isobolographic Analysis : Determine synergistic or antagonistic effects by comparing observed vs. expected efficacy in combination therapies .

Q. How can researchers optimize formulation stability and bioavailability for in vivo studies?

  • Methodological Answer :
  • Lyophilization : Test cryoprotectants (e.g., trehalose, mannitol) to enhance shelf-life of aqueous formulations .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve solubility and tissue penetration; characterize particle size (DLS) and zeta potential .
  • Bioavailability Studies : Compare oral vs. intravenous administration in rodent models using AUC calculations and first-pass metabolism assessments .

Key Considerations for Methodological Rigor

  • Statistical Power : Use G*Power to calculate sample sizes (α=0.05, β=0.2) for animal studies .
  • Ethical Compliance : Adhere to ARRIVE guidelines for reporting in vivo experiments .
  • Data Reproducibility : Archive raw datasets (e.g., spectroscopy chromatograms, animal trial records) in repositories like Figshare or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.